Saccharocin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H40N4O12 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H40N4O12/c1-25-10-13(29)18-8(33-20(10)37-21-16(32)14(30)12(28)9(4-26)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)11(27)15(17)31/h5-21,25-32H,2-4,22-24H2,1H3 |
InChI Key |
WKKBQRRWYZAXFF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)O)O)O)O |
Synonyms |
4''-deamino-4''-hydroxyapramycin KA 5685 KA-5685 saccharocin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Saccharocin: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocin is a novel aminoglycoside antibiotic with promising activity against a spectrum of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of this compound, including its chemical structure, antibacterial profile, and detailed experimental methodologies for its production and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Aminoglycosides are a class of potent bactericidal antibiotics that have long been a cornerstone in the treatment of serious bacterial infections. This compound, a unique member of this class, has demonstrated notable antibacterial properties. This guide delves into the core scientific and technical aspects of this compound, offering a detailed examination of its chemical nature and biological function.
Chemical Structure and Properties
This compound is chemically identified as 4''-deamino-4''-hydroxyapramycin. It is an aminoglycoside antibiotic isolated from the fermentation broth of Saccharopolyspora sp. AC-3440.[1] The core structure consists of a 2-deoxystreptamine moiety linked to amino sugars.
Chemical Formula: C₂₁H₄₀N₄O₁₂
Molecular Weight: 536.56 g/mol
Appearance: White, amorphous powder
Solubility: Soluble in water, slightly soluble in methanol, and insoluble in acetone and chloroform.
Caption: Chemical Identity of this compound.
Antibacterial Activity
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Microorganism | ATCC No. | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 1.56 |
| Staphylococcus epidermidis | 12228 | 3.13 |
| Bacillus subtilis | 6633 | 0.78 |
| Escherichia coli | 25922 | 6.25 |
| Klebsiella pneumoniae | 13883 | 3.13 |
| Pseudomonas aeruginosa | 27853 | 12.5 |
| Salmonella typhimurium | 14028 | 6.25 |
| Shigella sonnei | 9290 | 3.13 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Mechanism of Action
As an aminoglycoside, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit.
Caption: Mechanism of action of this compound.
The binding of this compound to the A-site of the 16S rRNA within the 30S subunit interferes with the decoding process of mRNA.[2] This interference leads to the misreading of codons, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. The synthesis of aberrant or nonfunctional proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.[2][3]
Experimental Protocols
Fermentation of Saccharopolyspora sp. AC-3440
This protocol outlines the procedure for the cultivation of Saccharopolyspora sp. AC-3440 to produce this compound.
5.1.1. Media Preparation
-
Seed Medium (per liter): 10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g N-Z amine type A, 1 g CaCO₃. Adjust pH to 7.0.
-
Production Medium (per liter): 40 g glucose, 30 g soluble starch, 10 g soy flour, 10 g corn steep liquor, 5 g yeast extract, 10 g cottonseed flour, 3 g CaCO₃. Adjust pH to 7.0.
5.1.2. Fermentation Workflow
Caption: Fermentation workflow for this compound production.
Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from the fermentation broth using cation-exchange chromatography.
5.2.1. Materials
-
Cation-exchange resin (e.g., Amberlite IRC-50)
-
Ammonium hydroxide (NH₄OH) solution (0.5 N)
-
Hydrochloric acid (HCl) for pH adjustment
5.2.2. Purification Protocol
-
Broth Preparation: Centrifuge the fermentation broth to remove mycelia. Adjust the pH of the supernatant to 7.0.
-
Resin Adsorption: Apply the supernatant to a column packed with cation-exchange resin.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound using a gradient of 0.5 N NH₄OH.
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using appropriate analytical techniques (e.g., bioassay, HPLC).
-
Desalting and Lyophilization: Pool the active fractions, desalt, and lyophilize to obtain purified this compound.
Caption: Purification workflow for this compound.
Conclusion
This compound represents a promising aminoglycoside antibiotic with a favorable antibacterial profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound. Its broad-spectrum activity warrants continued investigation into its therapeutic potential, particularly in the context of combating multidrug-resistant pathogens. Future studies should focus on in vivo efficacy, safety profiling, and potential for chemical modification to enhance its antimicrobial properties.
References
Saccharocin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saccharocin is a novel aminoglycoside antibiotic discovered from the fermentation broth of Saccharopolyspora sp. AC-3440.[1] Structurally identified as 4"-deamino-4"-hydroxyapramycin, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the discovery, origin, and known biological characteristics of this compound, including detailed, albeit generalized, experimental protocols for its fermentation and isolation. The document also presents available quantitative data on its antibacterial efficacy and discusses its putative mechanism of action based on the established knowledge of aminoglycoside antibiotics.
Discovery and Origin
This compound was first isolated from the fermentation products of the actinomycete strain Saccharopolyspora sp. AC-3440 (FERM P-6238).[1] The discovery was the result of screening programs aimed at identifying new antimicrobial agents from natural sources. The producing organism belongs to the genus Saccharopolyspora, a group of bacteria known for their ability to produce a variety of secondary metabolites, including important antibiotics like erythromycin.
Physicochemical and Structural Information
| Property | Description | Reference |
| Chemical Name | 4"-deamino-4"-hydroxyapramycin | [1] |
| Molecular Formula | C21H39N3O13 | [2] |
| Molecular Weight | 541.55 g/mol | [2] |
| Class | Aminoglycoside Antibiotic | [1] |
| Appearance | Solid powder | [2] |
| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term | [2] |
Biological Activity
This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[1] While the original publication does not provide specific Minimum Inhibitory Concentration (MIC) values, subsequent research on apramycin and its derivatives, including this compound, has provided insights into its potential efficacy. The antibacterial activity of aminoglycosides is known to be concentration-dependent.
Further research is required to establish a comprehensive antibacterial spectrum and specific MIC values for this compound against a wide range of clinical isolates.
Experimental Protocols
The following sections describe generalized protocols for the fermentation of Saccharopolyspora sp. AC-3440 and the subsequent isolation of this compound. These are based on standard methods for aminoglycoside production and purification from actinomycetes, as the detailed original protocols are not fully available.
Fermentation of Saccharopolyspora sp. AC-3440
This protocol outlines the steps for culturing Saccharopolyspora sp. AC-3440 to produce this compound.
Materials:
-
Cryopreserved vial of Saccharopolyspora sp. AC-3440
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a small amount of the cryopreserved culture to a flask containing the seed culture medium. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture in a shake flask or fermenter at 28-30°C with agitation for 5-7 days. Monitor key parameters such as pH, glucose consumption, and biomass.
-
Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the biomass from the supernatant containing the secreted this compound.
Isolation and Purification of this compound
This protocol describes the isolation of this compound from the fermentation broth using cation-exchange chromatography.[1]
Materials:
-
Fermentation supernatant
-
Cation-exchange resin (e.g., Dowex 50)
-
Chromatography column
-
Elution buffers (e.g., solutions of varying ionic strength and/or pH, such as ammonium hydroxide or hydrochloric acid)
-
Fraction collector
-
Freeze-dryer (lyophilizer)
Procedure:
-
Resin Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with a low ionic strength buffer at a slightly acidic to neutral pH.
-
Loading: Adjust the pH of the fermentation supernatant to a range where this compound (an aminoglycoside) is positively charged (typically pH 6.0-7.5) and load it onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin by applying a gradient of increasing ionic strength or by a stepwise increase in pH. For example, a linear gradient of ammonium hydroxide can be used.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Analysis: Analyze the fractions for the presence of this compound using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize (freeze-dry) to obtain the purified antibiotic as a solid powder.
Putative Mechanism of Action
As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in bacteria. The generally accepted mechanism of action for aminoglycosides involves the following steps:
-
Uptake: The positively charged aminoglycoside molecule is initially attracted to the negatively charged bacterial cell surface. It is then actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cell, the aminoglycoside binds to the 30S ribosomal subunit.
-
Inhibition of Protein Synthesis: This binding interferes with the initiation of protein synthesis, causes misreading of mRNA, and leads to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death.
Visualizations
Caption: Workflow for this compound production and purification.
Caption: Putative mechanism of action of this compound.
Conclusion
This compound represents a potentially valuable addition to the aminoglycoside class of antibiotics. Its discovery from a Saccharopolyspora species highlights the continued importance of natural product screening in the search for new therapeutic agents. While the currently available data is limited, this guide provides a foundational understanding of this compound's discovery, origin, and biological properties. Further research is warranted to fully characterize its antibacterial spectrum, elucidate its precise mechanism of action, and evaluate its therapeutic potential.
References
Putative mechanism of action of Saccharocin
An In-depth Technical Guide on the Putative Mechanism of Action of Saccharin
This technical guide provides a comprehensive overview of the putative mechanisms of action for saccharin, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific understanding of saccharin's molecular interactions and physiological effects, presenting data in a structured and accessible format.
Stimulation of Insulin Secretion
Saccharin has been demonstrated to stimulate insulin secretion from pancreatic β-cells by acting as a ligand for sweet taste receptors (STRs)[1]. This action is notable as it is independent of caloric intake.
Signaling Pathway
The binding of saccharin to STRs on the surface of β-cells initiates an intracellular signaling cascade. This process involves the activation of Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels[1]. The elevated calcium concentration then triggers the exocytosis of vesicles containing insulin, resulting in its secretion[1]. This signaling pathway is also partially dependent on the activity of the Transient Receptor Potential Cation Channel M5 (TRPM5)[1].
Diagram of Saccharin-Induced Insulin Secretion Signaling Pathway
Caption: Saccharin-induced insulin secretion pathway.
Experimental Protocols
The investigation into saccharin's effect on insulin secretion has employed a variety of methodologies:
-
In Vivo and In Vitro Approaches: Studies have been conducted in both living organisms (mice) and in controlled cellular environments to observe the effects of saccharin on insulin release[1].
-
Loss-of-Function Studies: To confirm the role of the sweet taste receptor, experiments have utilized cells with non-functional STR signaling[1].
-
Real-time Biosensors and Calcium Imaging: These techniques have been used to monitor the activation of the PLC signaling cascade and the resulting influx of calcium in real-time[1].
Neurological Effects
Research suggests that saccharin may have several effects on the central nervous system, particularly in the context of diabetes.
Putative Mechanisms of Action
-
Insulin Resistance and Brain Chemistry: Saccharin may influence insulin resistance and decrease the activity of monoamine oxidase (MAO) in the brain. It is also suggested to suppress the production of free radicals and corticosterone[2]. These actions could potentially help mitigate neurological disorders such as depression and anxiety in diabetic individuals[2].
Logical Relationship of Putative Neurological Effects
Caption: Putative neurological effects of saccharin.
Antimicrobial Activity
Saccharin has demonstrated antimicrobial properties, including the ability to disrupt bacterial cell structures and inhibit the formation of biofilms.
Mechanisms of Antimicrobial Action
-
Cell Lysis: Saccharin can induce bulge-mediated cell lysis in bacteria, a mechanism of action similar to the artificial sweetener acesulfame K[3].
-
Inhibition of Virulence and Biofilms: It has been shown to inhibit various virulence-associated phenotypes and can both prevent the formation of and disrupt existing polymicrobial biofilms[3].
-
Antibiotic Potentiation: Saccharin can increase the permeability of the bacterial cell envelope to antibiotics, thereby enhancing their effectiveness[3].
-
DNA Replication Dynamics: In E. coli, saccharin has been observed to impact the dynamics of DNA replication[3].
Quantitative Data on Biofilm Inhibition
The inhibitory effect of saccharin on biofilm formation is dose-dependent.
| Saccharin Concentration (%) | Inhibition of A. baumannii Biofilm | Inhibition of P. aeruginosa Biofilm |
| 0, 0.1, 0.5, 1, 2, 3, 4, 5, 6, 7, 8 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| [3] |
Experimental Workflow for Antimicrobial Assays
Caption: Experimental workflow for antimicrobial testing.
Conditioned Taste Aversion and Immunosuppression
Saccharin has been used as a conditioned stimulus in behavioral and immunological studies.
Experimental Protocols
-
Conditioned Taste Aversion: In these experiments, the taste of saccharin is paired with an unconditioned stimulus, such as the immunosuppressive drug cyclophosphamide, to induce a conditioned aversion to the taste of saccharin[4].
-
Immunosuppression Studies: Researchers have investigated whether pairing saccharin with cyclophosphamide can lead to a conditioned immunosuppressive response[4].
Summary of Experimental Findings
| Experimental Pairing | Result |
| Saccharin with cyclophosphamide | Conditioned taste aversion was successfully generated[4]. |
| Saccharin with cyclophosphamide | Conditioned immunosuppression of the antibody response did not occur under the tested conditions[4]. |
References
Saccharocin: A Technical Overview of its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocin, a member of the aminoglycoside class of antibiotics, is a broad-spectrum antibacterial agent with activity against both Gram-positive and Gram-negative bacteria.[1] Structurally identified as 4''-deamino-4''-hydroxyapramycin, this molecule is a natural product isolated from the fermentation broth of Saccharopolyspora sp. AC-3440.[1][2] As a close analog of the veterinary antibiotic apramycin, this compound holds potential for further investigation and development in an era of growing antimicrobial resistance. This technical guide provides a comprehensive overview of the known biological functions and activities of this compound, including its mechanism of action, antibacterial spectrum, and relevant experimental methodologies.
Chemical Structure and Properties
-
IUPAC Name: 4''-deamino-4''-hydroxyapramycin
-
Class: Aminoglycoside
-
General Characteristics: this compound is a water-soluble and basic compound, characteristic of aminoglycoside antibiotics.
Biological Function and Mechanism of Action
The primary biological function of this compound is the inhibition of bacterial protein synthesis, a hallmark of the aminoglycoside antibiotic family.[3] This activity is bactericidal, meaning it leads to the death of susceptible bacteria.
The mechanism of action of this compound can be inferred from its close structural relationship to apramycin and the well-established mechanism of aminoglycosides in general. The process involves the following key steps:
-
Cellular Uptake: Aminoglycosides traverse the outer membrane of Gram-negative bacteria through porin channels and are then actively transported across the cytoplasmic membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit. The binding site is located on the 16S ribosomal RNA (rRNA).
-
Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome, leading to:
-
Inhibition of Translocation: Specifically, apramycin, and by extension this compound, is known to block the translocation step of protein synthesis, preventing the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome.
-
Codon Misreading: While a prominent feature of many aminoglycosides, the extent to which this compound causes codon misreading is not explicitly detailed in available literature. However, this is a general mechanism for this class of antibiotics.
-
Interference with Ribosomal Assembly: Some aminoglycosides can also interfere with the proper assembly of the ribosomal subunits.
-
The culmination of these effects is the production of truncated or non-functional proteins, leading to a cascade of events that ultimately results in bacterial cell death.
digraph "Aminoglycoside_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, label="Figure 1: Proposed Mechanism of Action of this compound", labelloc=b, labeljust=c, pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];
This compound [label="this compound", fillcolor="#FBBC05"];
OuterMembrane [label="Bacterial Outer Membrane (Gram-negative)"];
Periplasm [label="Periplasmic Space"];
InnerMembrane [label="Cytoplasmic Membrane"];
Cytoplasm [label="Cytoplasm"];
Ribosome [label="30S Ribosomal Subunit", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ProteinSynthesis [label="Protein Synthesis"];
CellDeath [label="Bacterial Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> OuterMembrane [label="Passive Diffusion (Porins)"];
OuterMembrane -> Periplasm;
Periplasm -> InnerMembrane [label="Active Transport"];
InnerMembrane -> Cytoplasm;
Cytoplasm -> Ribosome [label="Binding"];
Ribosome -> ProteinSynthesis [label="Inhibition of Translocation", dir=none];
ProteinSynthesis -> CellDeath [label="Leads to"];
}
Caption: Workflow for MIC Determination.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct impact of this compound on specific bacterial or host cell signaling pathways. The primary mode of action is understood to be at the level of protein synthesis inhibition. However, the downstream consequences of this inhibition can indirectly affect numerous cellular processes and signaling cascades that are dependent on de novo protein synthesis for their regulation and function.
Conclusion
This compound is a promising aminoglycoside antibiotic with a broad spectrum of activity. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, is characteristic of its class and suggests potential efficacy against a range of pathogens. While detailed quantitative data on its antimicrobial activity remains limited in publicly accessible literature, its structural similarity to apramycin provides a valuable framework for understanding its potential. Further research is warranted to fully elucidate the antibacterial spectrum, potency, and potential for therapeutic development of this compound. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
- 1. This compound, a new aminoglycoside antibiotic. Fermentation, isolation, characterization and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full text of "Aminoglycoside Antibiotics From Chemical Biology To Drug Discovery DEV P. Arya Wiley ( 2007)" [archive.org]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Saccharin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharin, a non-nutritive artificial sweetener, has been the subject of extensive research for over a century. Initially investigated for its metabolic inertness, recent preliminary studies have unveiled a broader spectrum of biological activities, suggesting potential therapeutic applications beyond its role as a sugar substitute. This technical guide provides an in-depth overview of the preliminary findings on saccharin's effects, with a focus on its antimicrobial, metabolic, and neurological properties. The information is presented to aid researchers, scientists, and drug development professionals in understanding the current landscape of saccharin research and identifying potential avenues for future investigation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.
Antimicrobial Effects of Saccharin
Recent in vitro studies have demonstrated that saccharin exhibits antimicrobial properties against a range of pathogenic bacteria, including several multidrug-resistant strains. The proposed mechanism of action involves the disruption of the bacterial cell envelope and interference with DNA replication dynamics.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of saccharin has been quantified in several studies, with results indicating a dose-dependent inhibitory effect on bacterial growth. The following table summarizes the key quantitative findings.
| Bacterial Strain | Saccharin Concentration | Observed Effect | Reference |
| Acinetobacter baumannii | 2% | >91% inhibition of biofilm formation | |
| Pseudomonas aeruginosa | 2% | >91% inhibition of biofilm formation | |
| Acinetobacter baumannii | 2% | >70% growth inhibition | |
| Klebsiella pneumoniae | 2% | >70% growth inhibition | |
| Escherichia coli | 2% | >70% growth inhibition | |
| Staphylococcus aureus | 2% | >70% growth inhibition | |
| Pseudomonas aeruginosa | 6% | ~70% growth inhibition | |
| Escherichia coli | 1.4% | Altered cell morphology and lysis | |
| Various Gram-positive and Gram-negative bacteria | 0.02 to 20.00 mg/ml | Significant inhibition of growth and acid production | |
| Escherichia coli, Proteus spp. | 20 to 320 mg/ml | Inhibition of growth |
Experimental Protocols
The dose-dependent growth inhibitory effects of saccharin are typically assessed using broth microdilution methods.
-
Bacterial Culture: Clinically relevant pathogenic isolates (e.g., E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa) are cultured in appropriate broth medium (e.g., Mueller-Hinton broth) to a specific optical density (OD) at 600 nm, corresponding to a known colony-forming unit (CFU) concentration.
-
Preparation of Saccharin Solutions: A stock solution of sodium saccharin is prepared in sterile deionized water and filter-sterilized. Serial dilutions are then made to achieve a range of final concentrations to be tested.
-
Microplate Assay: In a 96-well microplate, the bacterial suspension is added to wells containing the different concentrations of saccharin. Control wells with bacteria and no saccharin, and wells with media only (blank) are also included.
-
Incubation: The microplate is incubated at 37°C for a specified period, typically 18-24 hours.
-
Data Analysis: After incubation, the OD at 600 nm of each well is measured using a microplate reader. The percentage of growth inhibition is calculated relative to the growth in the control wells. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the saccharin concentration and fitting the data to a dose-response curve.
The effect of saccharin on biofilm formation can be evaluated using a crystal violet staining method.
-
Bacterial Culture and Inoculation: Bacteria are cultured as described above and then diluted in fresh medium. A specific volume of the diluted culture is added to the wells of a 96-well microplate.
-
Saccharin Treatment: Different concentrations of saccharin are added to the wells.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Quantification: The excess stain is removed by washing, and the plate is air-dried. The bound crystal violet is solubilized with 30% acetic acid or ethanol, and the absorbance is measured at a wavelength of 570-595 nm. The percentage of biofilm inhibition is calculated relative to the control wells.
Mechanism of Antimicrobial Action
The proposed mechanism of saccharin's antimicrobial activity involves a multi-faceted attack on bacterial cells.
Metabolic Effects of Saccharin: Insulin Secretion
Contrary to its classification as a non-nutritive sweetener, in vitro and in vivo studies have shown that saccharin can stimulate insulin secretion from pancreatic β-cells. This effect is mediated by the sweet taste receptor (STR), a G-protein coupled receptor also found in extra-oral tissues.
Quantitative Data on Insulin Secretion
The following table summarizes the observed effects of saccharin on insulin secretion in different experimental models.
| Model System | Saccharin Concentration | Observed Effect on Insulin Secretion | Reference |
| Mouse Islets | 20 mM | Potentiation of glucose-stimulated insulin secretion | |
| MIN6 Beta-Cells | 25 mM | Induction of intracellular Ca2+ increase and insulin release | |
| Wild-Type Mice (in vivo) | 0.1% in drinking water | Moderate increase in plasma insulin | |
| Rat Pancreatic Islets | 1.0 - 10.0 mM | Augmentation of glucose-stimulated insulin release | |
| MIN6 Cells | 50 mM | Stimulation of insulin secretion in the presence of low glucose |
Experimental Protocols
-
Islet Isolation: Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Insulin Secretion Assay:
-
Islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours.
-
Groups of islets are then incubated in KRBB containing a stimulatory concentration of glucose (e.g., 8.3 mM or 16.7 mM) with or without various concentrations of saccharin for a defined period (e.g., 30-60 minutes).
-
A control group with only the stimulatory glucose concentration is included.
-
-
Insulin Measurement: The supernatant from each group is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is normalized to the islet number or total protein content. The results are often expressed as fold-change or percentage increase relative to the control group.
Signaling Pathway for Saccharin-Induced Insulin Secretion
Saccharin stimulates insulin secretion through the activation of the sweet taste receptor (T1R2/T1R3) on pancreatic β-cells, initiating a downstream signaling cascade.
Neurological Effects of Saccharin: Conditioned Taste Aversion
Saccharin is commonly used as a conditioned stimulus (CS) in studies of conditioned taste aversion (CTA), a powerful form of associative learning where an animal learns to avoid a novel taste that has been paired with a malaise-inducing agent (unconditioned stimulus, US).
Experimental Protocols
-
Animal Subjects: Male mice of a specific strain (e.g., C57BL/6J) are individually housed and habituated to a restricted water access schedule (e.g., access to water for a limited time each day).
-
Conditioning Day:
-
On the conditioning day, instead of water, the mice are presented with a novel tasting solution, the conditioned stimulus (CS), which is typically a 0.1% or 0.15% saccharin solution.
-
Shortly after consumption of the saccharin solution (e.g., 15-30 minutes), the mice are injected with an unconditioned stimulus (US) that induces malaise, such as cyclophosphamide (e.g., 20 mg/kg, intraperitoneally) or lithium chloride.
-
A control group receives the saccharin solution followed by a saline injection.
-
-
Two-Bottle Choice Test:
-
After a recovery period (e.g., 2-3 days), the mice are subjected to a two-bottle choice test, where they have simultaneous access to two bottles, one containing the saccharin solution and the other containing water.
-
The position of the bottles is typically alternated daily to avoid place preference.
-
-
Data Analysis: The volume of liquid consumed from each bottle is measured. A preference ratio is calculated as (volume of saccharin solution consumed / total volume of liquid consumed) x 100%. A significant decrease in the preference ratio in the conditioned group compared to the control group indicates the acquisition of a conditioned taste aversion.
Experimental Workflow for Conditioned Taste Aversion
Conclusion
The preliminary studies on saccharin reveal a complex and multifaceted pharmacological profile that extends beyond its role as a simple sugar substitute. The evidence for its antimicrobial activity against clinically relevant pathogens, its ability to modulate insulin secretion through sweet taste receptor signaling, and its utility as a tool in neurological research highlight the need for further investigation. The quantitative data and experimental protocols presented in this guide offer a foundation for researchers to design and execute future studies aimed at elucidating the full therapeutic potential of saccharin and its derivatives. A deeper understanding of its mechanisms of action could pave the way for the development of novel therapeutic strategies for infectious diseases, metabolic disorders, and neurological conditions.
The Source and Synthesis of Saccharin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The query for "Saccharocin" has been interpreted as a likely reference to "Saccharin," the well-established artificial sweetener. All information herein pertains to Saccharin.
Executive Summary
Saccharin, a non-nutritive sweetener, has been a subject of extensive study since its discovery in the late 19th century. This whitepaper provides a comprehensive technical overview of the source and synthesis of saccharin. It definitively clarifies that saccharin is an artificial compound with no known natural occurrence. The primary focus is on its chemical synthesis, which is its true origin. This document details the prevalent industrial manufacturing processes, provides a laboratory-scale synthesis protocol, and presents key physicochemical data. Furthermore, it elucidates the biochemical pathway responsible for its sweet taste perception.
Source and Natural Occurrence: A Clarification
Contrary to inquiries suggesting a natural origin, saccharin (1,2-benzisothiazol-3(2H)-one, 1,1-dioxide) is a synthetic compound. It is not found in any plant, animal, or microorganism. Its discovery in 1879 by Constantin Fahlberg and Ira Remsen at Johns Hopkins University was a result of research on coal tar derivatives[1]. Fahlberg serendipitously noticed a sweet taste on his hand, which he traced back to the chemical o-sulfobenzoyl imide, which he subsequently named saccharin.
Physicochemical Properties of Saccharin and its Salts
Saccharin is typically used in its acidic form or as a sodium or calcium salt to enhance its solubility in aqueous solutions. The key physicochemical properties are summarized in Table 1.
| Property | Saccharin | Sodium Saccharin |
| Chemical Formula | C₇H₅NO₃S | C₇H₄NNaO₃S |
| Molar Mass | 183.18 g/mol | 205.17 g/mol (anhydrous) |
| Appearance | White crystalline solid | White crystalline powder |
| Melting Point | 228.8–229.7 °C | Decomposes upon heating |
| Solubility in Water | 1 g in 290 mL (sparingly soluble) | 1 g in 1.5 mL (freely soluble) |
| pKa | 1.6 | Not applicable |
| Sweetness (vs. Sucrose) | ~300-500x | ~300-500x |
Industrial Synthesis of Saccharin
The commercial production of saccharin has historically been dominated by two main synthetic routes: the Remsen-Fahlberg process and the Maumee process.
The Remsen-Fahlberg Process
The original method for synthesizing saccharin starts with toluene.
Key steps include:
-
Sulfonation: Toluene is treated with chlorosulfonic acid to produce a mixture of ortho- and para-toluenesulfonyl chloride.
-
Separation: The ortho and para isomers are separated.
-
Ammonolysis: The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide.
-
Oxidation: The methyl group of o-toluenesulfonamide is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to form the corresponding carboxylic acid.
-
Cyclization: Upon heating, the o-sulfamoylbenzoic acid cyclizes to form saccharin.
The Maumee Process
Developed in the 1950s, this process starts from phthalic anhydride.
Key steps include:
-
Ammonolysis: Phthalic anhydride is converted to phthalamic acid, which is then rearranged to anthranilic acid.
-
Diazotization: Anthranilic acid is treated with nitrous acid to form a diazonium salt.
-
Sulfonation: The diazonium salt is reacted with sulfur dioxide and copper (I) chloride to introduce a sulfonyl chloride group.
-
Amidation: The resulting o-carbomethoxybenzenesulfonyl chloride is reacted with ammonia.
-
Cyclization: Acidification leads to the cyclization and formation of saccharin.
Below is a diagram illustrating the general industrial workflow for saccharin production.
Caption: General Industrial Workflow for Saccharin Production.
Experimental Protocol: Laboratory Synthesis of Saccharin via the Remsen-Fahlberg Process
This protocol outlines the synthesis of saccharin from o-toluenesulfonamide.
Materials:
-
o-Toluenesulfonamide
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Heating mantle
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve o-toluenesulfonamide in a dilute solution of sodium hydroxide.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate to the flask. The addition should be controlled to maintain a gentle reflux. The purple color of the permanganate will disappear as it is consumed. Continue addition until a faint pink color persists.
-
Manganese Dioxide Removal: After the reaction is complete, cool the mixture and filter to remove the brown manganese dioxide precipitate.
-
Precipitation: Transfer the filtrate to a beaker and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of saccharin will form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the saccharin crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold distilled water.
-
Drying: Dry the purified saccharin crystals in a desiccator or a low-temperature oven.
The chemical synthesis pathway for the Remsen-Fahlberg process is depicted below.
References
An In-depth Technical Guide on the Initial Characterization of Saccharocin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the initial characterization of Saccharocin, a biosynthetic precursor to the aminoglycoside antibiotic apramycin. The focus of this guide is on its synthesis, ribosomal selectivity, and preliminary antibacterial activity. Due to the limited publicly available data on this compound, this paper synthesizes findings from key research to serve as a foundational resource for professionals in the fields of microbiology, medicinal chemistry, and drug development. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of the synthesis workflow and proposed mechanism of action are included to facilitate understanding.
Introduction
This compound is an organic compound that serves as a biosynthetic precursor to apramycin, an aminoglycoside antibiotic used in veterinary medicine.[1] While not as extensively studied as its successor, apramycin, this compound's characterization is crucial for understanding the biosynthesis of apramycin and for the development of novel aminoglycoside derivatives with potentially improved efficacy and reduced toxicity. This guide summarizes the current knowledge on this compound, with a particular focus on its chemical synthesis and its selective interaction with bacterial ribosomes.
Chemical Synthesis of this compound
This compound can be synthesized from apramycin through a multi-step process involving regioselective partial azidation followed by stereoretentive oxidative deamination.[1][2] This chemical transformation allows for the differentiation of the 4''-amino group of apramycin, which is a key step in producing this compound and other apramycin derivatives.[2]
Synthesis Workflow
The synthesis of this compound from apramycin is a targeted chemical modification process. The general workflow is outlined below.
Caption: Synthesis workflow of this compound from apramycin.
Mechanism of Action and Ribosomal Selectivity
This compound, like other aminoglycosides, is believed to exert its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis. A key aspect of its initial characterization has been the evaluation of its selectivity for bacterial ribosomes over eukaryotic ribosomes. This selectivity is a critical determinant of a compound's potential therapeutic index, as off-target effects on eukaryotic ribosomes can lead to toxicity, such as ototoxicity.
Ribosomal Inhibition Pathway
This compound's mechanism of action involves binding to the A-site of the bacterial 16S ribosomal RNA, which is a component of the 30S ribosomal subunit. This binding interferes with the decoding process, leading to the inhibition of protein synthesis and ultimately bacterial cell death.
Caption: Proposed mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data from the initial characterization of this compound, focusing on its ribosomal inhibition and antibacterial activity.
Table 1: Ribosomal Inhibition
| Ribosome Type | Compound | IC50 (μM) |
| Bacterial (E. coli) | This compound | 0.8 |
| Bacterial (E. coli) | Apramycin | 0.4 |
| Humanized Bacterial (A1555G) | This compound | >100 |
| Humanized Bacterial (A1555G) | Apramycin | 50 |
Data sourced from studies on ribosomal selectivity.[2]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Compound | MIC (μg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | This compound | 4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Apramycin | 2 |
| ESKAPE Pathogen Panel (representative) | This compound | Generally 2-fold higher than Apramycin |
| ESKAPE Pathogen Panel (representative) | Apramycin | Varies |
Data reflects a general trend observed in comparative studies.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound from Apramycin
Objective: To synthesize this compound via chemical modification of apramycin.
Materials:
-
Apramycin sulfate
-
Azide source (e.g., sodium azide)
-
Reagents for oxidative deamination
-
Solvents and purification reagents
Procedure:
-
Regioselective Partial Azidation: Apramycin is subjected to a regioselective azidation reaction. This step is controlled to primarily introduce an azide group at a specific position, leaving other amino groups available for the next step.
-
Stereoretentive Oxidative Deamination: The remaining free amino group at the 4''-position of the azido-apramycin intermediate undergoes stereoretentive oxidative deamination.[2] This reaction converts the amino group into a hydroxyl group while preserving the stereochemistry at that center.
-
Deprotection: Any protecting groups used during the synthesis are removed to yield the final this compound product.
-
Purification: The final product is purified using standard chromatographic techniques to ensure high purity.
Ribosomal Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against bacterial and eukaryotic ribosomes.
Materials:
-
Purified bacterial (e.g., E. coli) and eukaryotic ribosomes
-
This compound and control compounds (e.g., apramycin)
-
In vitro transcription/translation coupled system
-
Radio-labeled amino acids or a fluorescent reporter system
Procedure:
-
Assay Setup: A series of reactions are prepared containing the in vitro transcription/translation system, a template mRNA, and varying concentrations of this compound or the control compound.
-
Incubation: The reactions are incubated under conditions that allow for protein synthesis.
-
Quantification of Protein Synthesis: The amount of protein synthesized in each reaction is quantified. This can be done by measuring the incorporation of radio-labeled amino acids into newly synthesized proteins or by measuring the fluorescence of a reporter protein.
-
IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The initial characterization of this compound reveals it to be a compound with selective inhibitory activity against bacterial ribosomes. While its antibacterial potency is slightly lower than that of apramycin, its enhanced selectivity against bacterial over humanized ribosomes suggests a potentially favorable safety profile with a reduced risk of ototoxicity.[2] The synthetic route from apramycin provides a viable method for producing this compound for further investigation.
Future research should focus on a more comprehensive evaluation of this compound's antibacterial spectrum, in vivo efficacy, and a full toxicological profile. Further structural studies of this compound in complex with the bacterial ribosome could provide valuable insights for the rational design of new aminoglycoside antibiotics. The methodologies and data presented in this guide offer a solid foundation for these future endeavors.
References
An In-depth Technical Guide to the Exploratory Research on Saccharin Targets
Disclaimer: The initial query for "Saccharocin" yielded limited specific results. The scientific literature predominantly contains information on "Saccharin." This document proceeds under the assumption that the intended subject of research is Saccharin and its biological targets.
Introduction
Saccharin, one of the first discovered artificial sweeteners, has a long history of use in food and beverage products. Beyond its primary application as a sugar substitute, recent research has unveiled a spectrum of biological activities, suggesting its potential as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the known and putative biological targets of saccharin, intended for researchers, scientists, and drug development professionals. The document outlines the molecular interactions, presents quantitative data for these interactions, details experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.
Identified Biological Targets of Saccharin
Current research has identified three primary biological targets for saccharin and its derivatives: the sweet taste receptors (T1R2/T1R3), the bacterial cell envelope, and the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway.
Sweet Taste Receptors: T1R2/T1R3
Saccharin's interaction with the heterodimeric G-protein coupled receptor T1R2/T1R3 is responsible for its sweet taste perception. This interaction is complex, exhibiting a dualistic nature of agonism at lower concentrations and allosteric inhibition at higher concentrations.
-
Agonistic Action: At concentrations below 3 mM, saccharin binds to the Venus Flytrap (VFT) module of the T1R2 subunit, inducing a conformational change that activates the receptor and initiates the downstream signaling cascade, leading to the perception of sweetness.
-
Antagonistic Action: At concentrations exceeding 3 mM, saccharin can bind to allosteric inhibitory sites on both the T1R2 and T1R3 subunits, which inhibits the receptor's response to other sweeteners.
Quantitative Data: Saccharin's Interaction with Sweet Taste Receptors
| Parameter | Value | Target | Assay Type |
| Agonistic Concentration Range | < 3 mM | Human T1R2/T1R3 | Calcium Mobilization Assay |
| Antagonistic Concentration Range | > 3 mM | Human T1R2/T1R3 | Calcium Mobilization Assay |
Bacterial Cell Envelope
Saccharin has demonstrated notable antimicrobial properties against a range of pathogenic bacteria. Its mechanism of action involves the disruption of the bacterial cell envelope, leading to the formation of bulges and subsequent cell lysis. This activity is independent of its sweet taste receptor interaction and positions saccharin as a potential scaffold for the development of novel antibiotics.
Quantitative Data: Antibacterial Activity of Saccharin (IC50 Values)
| Bacterial Species | IC50 (%) | Gram Staining |
| Escherichia coli | 1.2 - 1.5 | Gram-negative |
| Staphylococcus aureus | 1.2 - 1.5 | Gram-positive |
| Klebsiella pneumoniae | 1.2 - 1.5 | Gram-negative |
| Acinetobacter baumannii | 1.2 - 1.5 | Gram-negative |
| Pseudomonas aeruginosa | 2.5 | Gram-negative |
JAK/STAT1 Signaling Pathway
Derivatives of saccharin have been identified as inhibitors of the interferon-mediated JAK/STAT1 signaling pathway, which is a key regulator of inflammatory responses. This discovery suggests a potential therapeutic application for saccharin-based compounds in the treatment of inflammatory diseases. The lead compound, CU-CPD103, has been shown to inhibit the production of nitric oxide (NO), a downstream effector of the JAK/STAT1 pathway.
Quantitative Data: Inhibition of JAK/STAT1 Pathway by a Saccharin Derivative
| Compound | IC50 (µM) | Target Pathway | Cell Line | Assay |
| CU-CPD103 | 7.88 ± 1.25 | IFN-γ induced JAK/STAT1 signaling | RAW 264.7 | Nitric Oxide Production Assay |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the exploration of saccharin's biological targets.
Sweet Taste Receptor Activation Assay (Calcium Mobilization)
This protocol describes a cell-based assay to measure the activation of the human sweet taste receptor T1R2/T1R3 in response to saccharin.
Materials:
-
HEK293 cells stably co-expressing human T1R2, T1R3, and a promiscuous G-protein subunit (e.g., Gα16gust44).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Probenecid.
-
Saccharin solutions of varying concentrations.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture the HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2.5 µM), Pluronic F-127 (0.025% w/v), and probenecid (2.5 mM) in assay buffer (e.g., HBSS).
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of saccharin in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of the saccharin solutions to the respective wells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the saccharin concentration to generate a dose-response curve.
Bacterial Growth Inhibition Assay (Broth Microdilution for MIC/IC50)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) of saccharin against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli).
-
Mueller-Hinton Broth (MHB).
-
Saccharin stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Saccharin: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the saccharin stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without saccharin) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of saccharin that completely inhibits visible growth.
-
IC50 Determination: Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Plot the percentage of inhibition against the saccharin concentration and fit the data to a dose-response curve to determine the IC50 value.
JAK/STAT1 Pathway Inhibition Assay (Western Blot for p-STAT1)
This protocol describes the use of Western blotting to assess the inhibitory effect of a saccharin derivative on the phosphorylation of STAT1 in response to interferon-gamma (IFN-γ).
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
RPMI-1640 medium with 10% FBS.
-
Recombinant murine IFN-γ.
-
Saccharin derivative (e.g., CU-CPD103).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-STAT1.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in RPMI-1640 with 10% FBS.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the saccharin derivative for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT1 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT1 signal to the total STAT1 signal.
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to saccharin's biological targets.
Caption: Saccharin's dual interaction with the T1R2/T1R3 sweet taste receptor.
Caption: Proposed mechanism of saccharin's antibacterial action.
Caption: Inhibition of the JAK/STAT1 signaling pathway by a saccharin derivative.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin, a non-nutritive artificial sweetener, has been a subject of extensive research and industrial production since its discovery in 1879. These application notes provide detailed protocols for the laboratory-scale synthesis of saccharin via two established methods: the Remsen-Fahlberg synthesis and the Maumee Chemical Company synthesis. Additionally, this document outlines the chemical properties and includes diagrams illustrating the synthesis workflows.
Chemical Information
| Property | Value |
| IUPAC Name | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| Chemical Formula | C₇H₅NO₃S[1] |
| Molar Mass | 183.18 g/mol [1] |
| Appearance | White crystalline solid[2] |
| Melting Point | 228.8–229.7 °C[2] |
| Solubility in Water | 1 g per 290 mL[2] |
| pKa | 1.6[2] |
Experimental Protocols
Remsen-Fahlberg Synthesis from Toluene
This method, the original route to saccharin, starts with the sulfonation of toluene.[2]
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Ammonia
-
Potassium permanganate
-
Hydrochloric acid
Protocol:
-
Sulfonation: React toluene with chlorosulfonic acid. This reaction yields a mixture of ortho and para-toluenesulfonyl chloride.
-
Separation: Separate the ortho-toluenesulfonyl chloride isomer from the para isomer.
-
Amidation: Convert the ortho-toluenesulfonyl chloride to ortho-toluenesulfonamide by reacting it with ammonia.
-
Oxidation: Oxidize the methyl group of the ortho-toluenesulfonamide to a carboxylic acid using an oxidizing agent like potassium permanganate.
-
Cyclization: The resulting o-sulfamoylbenzoic acid will then cyclize to form saccharin upon heating and acidification.
Diagram of Remsen-Fahlberg Synthesis Workflow:
Caption: Workflow for the Remsen-Fahlberg synthesis of saccharin from toluene.
Maumee Chemical Company Synthesis from Methyl Anthranilate
An improved synthesis route was developed in 1950, starting from methyl anthranilate.[2]
Materials:
-
Methyl anthranilate
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Chlorine
-
Ammonia
Protocol:
-
Diazotization: React methyl anthranilate with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
-
Sulfonylation: Treat the diazonium salt with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group.
-
Chlorination: The resulting compound is then chlorinated.
-
Amidation and Cyclization: Finally, reaction with ammonia leads to the formation of the sulfonamide, which then cyclizes to yield saccharin.
Diagram of Maumee Chemical Company Synthesis Workflow:
Caption: Workflow for the Maumee Chemical Company synthesis of saccharin.
Data Presentation
Comparison of Synthesis Routes
| Feature | Remsen-Fahlberg Synthesis | Maumee Chemical Company Synthesis |
| Starting Material | Toluene | Methyl Anthranilate |
| Key Intermediates | o-Toluenesulfonyl chloride, o-Toluenesulfonamide | Diazonium salt, Sulfonyl chloride intermediate |
| Reagents | Chlorosulfonic acid, Ammonia, Oxidizing agent | Nitrous acid, Sulfur dioxide, Chlorine, Ammonia |
| Advantages | Historically significant, uses readily available starting material. | Reported to be an improved and more efficient method.[2] |
| Disadvantages | Can produce a mixture of isomers requiring separation. | Involves the use of potentially hazardous reagents like sulfur dioxide and chlorine. |
Conclusion
The laboratory synthesis of saccharin can be accomplished through multiple pathways, with the Remsen-Fahlberg and Maumee Chemical Company methods being the most prominent. The choice of method may depend on the availability of starting materials, equipment, and safety considerations. The provided protocols offer a foundational guide for researchers to produce saccharin for further study or as a building block in the development of new chemical entities. It is imperative to conduct all experimental work in a well-ventilated fume hood and with appropriate personal protective equipment.
References
Standard protocol for Saccharocin extraction
Application Notes and Protocols: Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharin is a non-nutritive artificial sweetener that is approximately 300–400 times sweeter than sucrose.[1][2] It is produced through chemical synthesis and is widely used in the food and beverage industry, as well as in pharmaceutical formulations to mask the bitter taste of some medicines.[1][2][3] This document provides a detailed overview of the standard protocols for the synthesis (in lieu of extraction from natural sources), purification, and quantification of saccharin, along with its biological activities and associated signaling pathways.
I. Synthesis and Purification of Saccharin
Saccharin is not extracted from natural sources but is synthesized chemically. The most common methods are the Remsen-Fahlberg process and a process starting from phthalic anhydride.[3][4][5] The term "extraction" in the context of saccharin production refers to the separation and purification of the compound during the synthesis process.
A. Remsen-Fahlberg Synthesis Protocol
This classic method involves the oxidation of o-toluene sulfonamide.[1]
Experimental Protocol:
-
Sulfonation of Toluene: Toluene is reacted with chlorosulfonic acid to produce o-toluene sulfonamide and p-toluene sulfonamide isomers.
-
Separation of Isomers: The ortho and para isomers are separated.
-
Oxidation: The o-toluene sulfonamide is oxidized with an oxidizing agent like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) to form o-sulfobenzoic acid.[3]
-
Ammonolysis: The o-sulfobenzoic acid is reacted with ammonia to form the ammonium salt, which upon heating, cyclizes to form saccharin.[3]
-
Purification: The crude saccharin is then purified by recrystallization.
B. Synthesis from Phthalic Anhydride
A more modern approach involves the use of phthalic anhydride as a starting material.[4]
Experimental Protocol:
-
Amidation: Phthalic anhydride is reacted with ammonia to form phthalamic acid.
-
Esterification and Diazotization: The phthalamic acid undergoes esterification followed by a diazotization reaction.
-
Substitution and Chlorination: A substitution reaction followed by chlorination yields o-sulfonylchloride methylbenzoate.[4]
-
Ammonolysis: The o-sulfonylchloride methylbenzoate is reacted with liquid ammonia to generate o-sulfonamide methylbenzoate.[4]
-
Neutralization and Cyclization: The intermediate is neutralized and cyclized to form a sodium saccharin solution.[4]
-
Purification: The solution is then decolored, filtered, concentrated, and crystallized to obtain pure sodium saccharin.[4]
C. Purification of Saccharin
Experimental Protocol:
-
Acidification and Precipitation: The aqueous solution containing the saccharin salt is acidified with a strong acid, such as hydrochloric acid, to precipitate the less soluble acid form of saccharin.[6][7]
-
Filtration: The precipitated saccharin is collected by filtration.
-
Washing: The collected crystals are washed with cold water to remove impurities.[8]
-
Drying: The washed saccharin is dried at 105°C for 2 hours.[8]
-
Recrystallization (Optional): For higher purity, the dried saccharin can be recrystallized from a suitable solvent.
II. Quantitative Analysis of Saccharin
Several analytical methods are available for the quantification of saccharin in various samples.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the accurate and simultaneous determination of saccharin and other food additives.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Liquid Samples (e.g., beverages): Decarbonate by stirring, then filter through a 0.45 µm membrane filter.[11] Dilute if necessary to bring the concentration within the calibration range.
-
Solid Samples: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., water or methanol-water mixture), and dilute to a known volume.[11]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[12]
-
Mobile Phase: A typical mobile phase is a mixture of an acidic buffer (e.g., 5% glacial acetic acid or 0.05 M phosphate buffer at pH 6.9) and an organic solvent like methanol or acetonitrile.[11][12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 230 nm.[12]
-
Injection Volume: 10 µL.[12]
-
-
Quantification:
-
Prepare a series of standard solutions of known saccharin concentrations.
-
Generate a calibration curve by plotting the peak area or peak height against the concentration of the standards.
-
Determine the concentration of saccharin in the sample by comparing its peak area/height to the calibration curve.
-
Table 1: HPLC Performance Data for Saccharin Quantification
| Parameter | Value | Reference |
| Column | µ-Bondapak/C18 or CrestPak C18S | [11][12] |
| Mobile Phase | 5% glacial acetic acid or 0.05 M Phosphate buffer (pH 6.9)/Methanol (90/10) | [11][12] |
| Wavelength | 230 nm | [12] |
| Retention Time | 0.93 ± 0.00 min | [9] |
| Linearity (R²) | > 0.99 | [9] |
| Average Recovery | 99.0% | [11] |
B. Spectrophotometry
A simple and rapid spectrophotometric method can also be used for routine analysis.
Experimental Protocol:
-
Reaction: The method is based on the reaction of saccharin with tetrachloro-p-benzoquinone (p-chloranil) in an ethanol:acetone (4:1) medium, accelerated by hydrogen peroxide. This produces a violet-red compound.[13]
-
Measurement: The absorbance of the resulting solution is measured at a wavelength of 550 nm.[13]
-
Quantification: Beer's law is obeyed in a concentration range of 2.05 x 10⁻⁴ to 3.00 x 10⁻³ M.[13]
Table 2: Spectrophotometric Method Performance Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 550 nm | [13] |
| Linearity Range | 2.05 x 10⁻⁴ to 3.00 x 10⁻³ M | [13] |
| Correlation Coefficient (r) | 0.9998 | [13] |
| Detection Limit | 1.55 x 10⁻⁵ M | [13] |
| Recoveries | 99.2–104.3% | [13] |
III. Biological Activity and Signaling Pathways
Saccharin's primary biological effect is the elicitation of a sweet taste sensation through the activation of specific taste receptors. Recent studies have also explored other biological activities.
A. Sweet Taste Perception
Saccharin activates the sweet taste receptor, which is a heterodimer of two G-protein coupled receptors (GPCRs), T1R2 and T1R3.[14][15]
Signaling Pathway:
-
Binding: Saccharin binds to the T1R2/T1R3 receptor on the surface of taste receptor cells.[15]
-
G-protein Activation: This binding activates a heterotrimeric G-protein, α-gustducin.[15]
-
Second Messenger Production: The activated G-protein stimulates phospholipase C β2 (PLCβ2), which leads to the production of inositol triphosphate (IP3).[15][16]
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[15][16]
-
Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel M5 (TRPM5), leading to an influx of Na⁺ ions and depolarization of the cell.[15][16]
-
Neurotransmitter Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter, activating purinergic receptors on afferent nerve fibers that transmit the sweet taste signal to the brain.[15][16]
B. Anticancer and Antimicrobial Activity
Some novel saccharin analogs have shown potential anticancer and antimicrobial activities in preclinical studies.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[17]
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the saccharin analog and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]
Table 3: Anticancer Activity of Selected Saccharin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 10a | Ovarian (Ovcar-3) | 7.64 ± 0.01 | [17] |
| 10a | Melanoma (M-14) | 8.66 ± 0.01 | [17] |
IV. Visualizations
Caption: Experimental workflow for saccharin synthesis, purification, analysis, and bioactivity screening.
References
- 1. Saccharine: What is it, Safety, and More [healthline.com]
- 2. Saccharin - Wikipedia [en.wikipedia.org]
- 3. enzymm.com [enzymm.com]
- 4. scispace.com [scispace.com]
- 5. The Science of Saccharin: Purity, Precision and Performance – JMC Fine Chemicals [jmcfinechem.com]
- 6. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 7. EP0052750B1 - Process for the preparation of saccharin - Google Patents [patents.google.com]
- 8. fao.org [fao.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jascoinc.com [jascoinc.com]
- 13. A simplified spectrophotometric method for routine analysis of saccharin in commercial noncaloric sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taste receptor - Wikipedia [en.wikipedia.org]
- 15. Sugars, Sweet Taste Receptors, and Brain Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 17. benchchem.com [benchchem.com]
Application of Saccharin and Polysaccharides in Animal Models: A Review of Preclinical Research
The term "Saccharocin" does not correspond to a recognized agent in the current scientific literature. However, research into related molecules, such as the artificial sweetener saccharin and various polysaccharides, has revealed significant biological activities in animal models. These studies provide a foundation for potential therapeutic applications, ranging from metabolic regulation and anti-inflammatory effects to wound healing. This document outlines key findings and experimental protocols from preclinical studies involving saccharin and polysaccharides, offering insights for researchers and drug development professionals.
Saccharin: Beyond Sweetness
Saccharin, a widely used artificial sweetener, has been investigated for its pharmacological effects in various animal models. Studies have explored its impact on insulin secretion, inflammation, and even its potential as a tool in addiction research.
Modulation of Insulin Secretion
In vivo and in vitro studies in mice have demonstrated that saccharin can potentiate insulin secretion. This effect is dependent on the activation of sweet taste receptors (STRs) and the subsequent triggering of the phospholipase C (PLC) signaling cascade, leading to calcium influx and insulin exocytosis.
Table 1: Summary of Quantitative Data on Saccharin's Effect on Insulin Secretion
| Parameter | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Insulin Secretion | Mice | Physiological amount | Oral | Potentiated insulin secretion |
Anti-inflammatory Properties
Derivatives of saccharin have been identified as potent inhibitors of the interferon signaling pathway, suggesting a potential therapeutic role in inflammatory diseases. A lead compound, CU-CPD103, was shown to inhibit nitric oxide (NO) signaling through the JAK/STAT1 pathway in a mouse cell line.[1]
Table 2: Summary of Quantitative Data on Anti-inflammatory Effects of a Saccharin Derivative
| Compound | Assay | Cell Line | Key Finding | Reference |
| CU-CPD103 | Nitric Oxide (NO) Signaling Assay | Mouse Cell Line | Potent inhibitor of NO signaling | [1] |
Polysaccharides: Promoting Tissue Repair
Polysaccharide-based formulations have been extensively studied in animal models for their ability to promote the healing of infected wounds. Materials like alginate, cellulose, chitosan, and hyaluronic acid have demonstrated efficacy in controlling infection and improving tissue regeneration.[2] These natural polymers can act as drug delivery systems, releasing antimicrobial and healing agents in a controlled manner.[2]
Experimental Protocols
In Vivo Evaluation of Insulin Secretion in Mice
This protocol is based on methodologies used to assess the effect of saccharin on insulin secretion.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast mice overnight (12-14 hours) with free access to water before the experiment.
-
Saccharin Administration: Administer a physiological dose of saccharin dissolved in water via oral gavage. A control group should receive water only.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-administration (e.g., 15, 30, 60, and 120 minutes).
-
Insulin Measurement: Measure plasma insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the change in insulin levels over time between the saccharin-treated and control groups using appropriate statistical methods (e.g., two-way ANOVA).
Evaluation of Anti-inflammatory Activity in a Mouse Model of Inflammation
This protocol is a general guideline for assessing the anti-inflammatory effects of a test compound, such as a saccharin derivative, based on common practices in preclinical inflammation research.[1]
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Induction of Inflammation: Induce an inflammatory response, for example, by intraperitoneal injection of lipopolysaccharide (LPS).
-
Compound Administration: Administer the test compound (e.g., CU-CPD103) at various doses, typically via intraperitoneal or oral routes, either before or after the inflammatory stimulus. A vehicle control group should be included.
-
Sample Collection: At a predetermined time point after LPS injection, collect blood samples and/or relevant tissues (e.g., peritoneal lavage fluid, liver, spleen).
-
Analysis of Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or tissue homogenates using ELISA or multiplex bead assays. Nitric oxide levels can be assessed using the Griess assay.
-
Histopathological Analysis: Process tissues for histological examination to assess inflammatory cell infiltration and tissue damage.
-
Data Analysis: Compare the levels of inflammatory markers and histopathological scores between the compound-treated groups and the vehicle control group using statistical tests such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways
Saccharin-Induced Insulin Secretion Pathway
The binding of saccharin to sweet taste receptors (STR) on pancreatic β-cells initiates a signaling cascade that culminates in insulin release.
References
Application Note and Protocol: Quantitative Analysis of Saccharin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saccharin is a non-nutritive artificial sweetener that is approximately 500 times sweeter than sucrose.[1] It is widely used in food and beverage products, pharmaceuticals as an excipient, and to mask the bitter taste of some medicines.[1] Due to its widespread use, regulatory agencies such as the FDA strictly monitor its presence in consumer products.[2][3] Therefore, accurate and robust analytical methods for the quantification of saccharin are essential for quality control and consumer safety. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of saccharin due to its sensitivity, selectivity, and reliability.[4] This application note provides a detailed protocol for the quantitative analysis of saccharin in various matrices using HPLC.
Principle
The most common method for saccharin determination is reverse-phase HPLC coupled with an ultraviolet (UV) detector.[4] The principle involves separating saccharin from other components in a sample matrix on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The separated saccharin is then detected by its absorbance of UV light at a specific wavelength, and the amount is quantified by comparing the peak area to that of a known standard.
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Pump (Isocratic or Gradient)
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Reagents:
-
Saccharin sodium salt (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Ultrapure water
-
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of saccharin sodium salt and dissolve it in 100 mL of ultrapure water or methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure depends on the matrix. Proper sample preparation is crucial to remove interferences and protect the HPLC column.[4][5]
-
Liquid Samples (e.g., Beverages):
-
Degas the sample by sonication.
-
Dilute the sample with ultrapure water or mobile phase to bring the expected saccharin concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Solid Samples (e.g., Food Products):
-
Homogenize a representative portion of the sample.
-
Accurately weigh a known amount of the homogenized sample.
-
Extract saccharin using a suitable solvent such as a mixture of acetonitrile and water (1:1).[6] The pH of the extraction solvent may need to be optimized.[4]
-
Vortex and sonicate the mixture to ensure efficient extraction.
-
Centrifuge the mixture to separate solid particles.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Solid-Phase Extraction (SPE) for Complex Matrices: For complex matrices with significant interferences, SPE can be used for sample cleanup.[4] This technique helps in the selective extraction and concentration of saccharin.[4]
HPLC Chromatographic Conditions
Several HPLC methods have been reported for the analysis of saccharin. Below are two representative methods.
Method 1: Isocratic Elution
| Parameter | Condition |
| Column | CrestPak C18S (4.6 mm I.D. x 150 mm, 5 µm)[3] |
| Mobile Phase | 0.05 mol/L Phosphate buffer (pH 6.9) / Methanol (90/10, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | 10 µL[3] |
Method 2: Gradient Elution
| Parameter | Condition |
| Column | C8 bonded silica (150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Gradient from 3% acetonitrile in 0.02M KH2PO4 (pH 5) to 20% acetonitrile in 0.02M KH2PO4 (pH 3.5)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 20 µL |
Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of peak area versus concentration. A linear relationship should be observed.
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Calculation: Determine the concentration of saccharin in the sample by comparing its peak area with the calibration curve. The final concentration should be adjusted for any dilution or extraction factors.
Data Presentation
Table 1: Summary of HPLC Methods for Saccharin Quantification
| Parameter | Method A | Method B | Method C |
| Column | Newcrom R1 (Reverse Phase)[6] | C8 bonded silica (150mm × 4.6 mm, 5 μm)[6] | CrestPak C18S (4.6 mm I.D. x 150 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid[6] | Gradient: 3% MeCN in 0.02M KH2PO4 (pH 5) to 20% MeCN in 0.02M KH2PO4 (pH 3.5)[6] | 0.05 mol/L Phosphate buffer (pH 6.9)/Methanol (90/10)[3] |
| Flow Rate | - | 1.0 mL/min[6] | 1.0 mL/min[3] |
| Detection | UV or MS[6] | UV at 210 nm[6] | UV at 230 nm[3] |
Table 2: Quantitative Performance Data (Illustrative)
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 5.0 µg | [3] |
| Lowest Detection Limit | 10⁻⁷ g | [3] |
| Quantification Limit | 1 mg/kg | [6] |
| Recovery | 93 - 100% | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of saccharin by HPLC.
Signaling Pathway of Saccharin-Induced Insulin Secretion
Saccharin can stimulate insulin secretion through the activation of sweet taste receptors (STR) on pancreatic beta cells.[7] This signaling cascade involves the activation of Phospholipase C (PLC).[7]
Caption: Simplified signaling pathway of saccharin-stimulated insulin secretion.
References
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. jasco-global.com [jasco-global.com]
- 3. jascoinc.com [jascoinc.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Separation of Sodium saccharin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis [agris.fao.org]
Spectroscopic Methods for the Identification of Saccharocin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saccharocin is an aminoglycoside antibiotic isolated from the fermentation broth of Saccharopolyspora sp.[1]. As a member of the aminoglycoside class, which is known for its efficacy against various bacterial infections, the accurate identification and characterization of this compound are crucial for drug development, quality control, and mechanistic studies. Spectroscopic techniques are indispensable tools for elucidating the complex structure of such natural products. This document provides detailed application notes and protocols for the identification of this compound using a suite of spectroscopic methods.
The structure of this compound has been elucidated as 4"-deamino-4"-hydroxyapramycin, primarily through the use of 13C Nuclear Magnetic Resonance (NMR) spectral analysis[1]. This underscores the power of spectroscopic methods in the structural determination of novel antibiotics. These methods provide a molecular fingerprint, offering insights into the functional groups, connectivity of atoms, and overall molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures like this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment.
Application
NMR is used to determine the precise arrangement of atoms within the this compound molecule. Key applications include:
-
Structural Elucidation: Confirming the core aminoglycoside structure and the nature and position of its substituents.
-
Conformational Analysis: Studying the three-dimensional shape of the molecule in solution.
-
Purity Assessment: Detecting the presence of impurities or related substances.
Quantitative Data
The chemical shifts observed in the 1H and 13C NMR spectra are characteristic of the molecular environment of each nucleus. While specific spectral data for this compound is limited in publicly available literature, typical chemical shift ranges for aminoglycosides are presented below.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Anomeric Protons | 4.5 - 5.5 |
| ¹H | Ring Protons | 3.0 - 6.0 |
| ¹³C | Ring Carbons | 60 - 110 |
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates to exchange labile protons (e.g., -OH, -NH₂).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
-
Set the sample temperature, typically to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
-
2D NMR Experiments (for detailed structural analysis):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the different sugar moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis.
-
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Application
-
Molecular Weight Determination: Accurately determining the molecular mass of this compound.
-
Structural Confirmation: Tandem MS (MS/MS) experiments provide fragmentation patterns that can confirm the identity of the compound and the connectivity of its sugar units.
-
Impurity Profiling: Detecting and identifying related impurities.
Quantitative Data
The expected mass spectrometric data for this compound (4"-deamino-4"-hydroxyapramycin) can be calculated based on its chemical formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₁H₄₁N₅O₁₂ | 544.2828 |
| [M+Na]⁺ | C₂₁H₄₀N₅NaO₁₂ | 566.2647 |
Note: These are theoretical values. Experimental values may vary slightly.
Experimental Protocol: LC-MS/MS of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like aminoglycosides.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for aminoglycosides.
-
MS Scan Mode:
-
Full Scan (MS1): To detect the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Fragment a selected precursor ion (e.g., [M+H]⁺) to obtain a characteristic fragmentation pattern.
-
-
Collision Energy: Optimize the collision energy to achieve informative fragmentation.
-
Logical Relationship Diagram
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a rapid and straightforward method for a preliminary identification of this compound.
Application
-
Functional Group Identification: Identifying characteristic functional groups of aminoglycosides, such as hydroxyl (-OH), amine (-NH₂), and C-O bonds.
-
Raw Material Screening: Quickly verifying the identity of a sample against a known standard.
Quantitative Data
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3500 - 3200 | O-H, N-H | Stretching |
| 3000 - 2800 | C-H | Stretching |
| 1650 - 1550 | N-H | Bending |
| 1150 - 1000 | C-O | Stretching |
Experimental Protocol: ATR-FTIR of this compound
-
Sample Preparation:
-
Ensure the this compound sample is a dry, homogenous powder.
-
No further preparation is typically needed for Attenuated Total Reflectance (ATR)-FTIR.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the this compound powder onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.
-
Identify the characteristic absorption bands and compare them to a reference spectrum if available.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy is generally less specific for structural elucidation of aminoglycosides like this compound because they often lack strong chromophores that absorb light in the UV-Vis range. However, it can be used for quantitative analysis if a suitable derivatization reaction is employed to produce a colored compound.
Application
-
Quantitative Analysis: Determining the concentration of this compound in a solution, often after derivatization.
-
Purity Checks: Can sometimes be used to detect impurities that do have a UV-Vis chromophore.
Experimental Protocol: Quantitative Analysis (Post-Derivatization)
This is a general protocol, as a specific derivatization agent for this compound may need to be optimized.
-
Derivatization:
-
React a known volume of the this compound solution with a derivatizing agent (e.g., ninhydrin, which reacts with primary amines) under specific conditions (e.g., heating) to produce a colored product.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Derivatize each standard in the same manner as the unknown sample.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) of the colored product.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Measure the absorbance of the derivatized unknown sample at the same λ_max.
-
Determine the concentration of this compound in the sample using the standard curve.
-
Conclusion
The identification and characterization of this compound rely on a combination of spectroscopic techniques. NMR spectroscopy is paramount for detailed structural elucidation, while mass spectrometry provides accurate molecular weight and fragmentation data. FTIR offers a rapid method for functional group analysis and identity confirmation. Although less specific, UV-Vis spectroscopy can be adapted for quantitative purposes. The integrated application of these methods provides a comprehensive and reliable approach for the analysis of this compound in research and development settings.
References
Application Notes and Protocols for Saccharocin (Saccharin) Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for researchers investigating the antimicrobial properties of Saccharocin (herein referred to as saccharin, based on available scientific literature). Recent studies have highlighted the potential of saccharin, a widely used artificial sweetener, as an antimicrobial agent. It has been shown to inhibit the growth of a range of clinically relevant pathogenic bacteria, including multidrug-resistant strains.[1][2][3][4] The primary mechanisms of action appear to be the disruption of the bacterial cell envelope, leading to bulge-mediated cell lysis, and interference with DNA replication dynamics.[1][2][5][6][7] Furthermore, saccharin has demonstrated the ability to inhibit and disrupt biofilms, as well as potentiate the effects of conventional antibiotics.[1][3][7][8]
This document offers detailed protocols for key experiments to assess the antimicrobial efficacy and cytotoxic effects of saccharin, along with guidelines for data presentation and visualization of relevant biological pathways.
Data Presentation: Quantitative Summary of Saccharin's Antimicrobial Activity
The following tables summarize the reported inhibitory effects of saccharin on various bacterial strains. This data is crucial for designing experiments with appropriate concentration ranges.
Table 1: Minimum Inhibitory Concentration (MIC) of Saccharin against various bacterial strains.
| Bacterial Strain | Saccharin Concentration for >70% Growth Inhibition | Reference |
| Escherichia coli (MDR) | 2% | [1][2] |
| Staphylococcus aureus | 2% | [1][2] |
| Klebsiella pneumoniae | 2% | [1][2] |
| Acinetobacter baumannii | 2% | [1][2] |
| Pseudomonas aeruginosa | 6% | [2] |
Table 2: Effect of Saccharin on Biofilm Formation.
| Bacterial Strain | Saccharin Concentration for Biofilm Inhibition | Effect | Reference |
| Acinetobacter baumannii | 0.1% - 8% | Dose-dependent inhibition of de novo biofilm formation. | [1] |
| Pseudomonas aeruginosa | 0.1% - 8% | Dose-dependent inhibition of de novo biofilm formation. | [1] |
| Polymicrobial biofilms | Not specified | Can disrupt pre-formed biofilms. | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of saccharin that inhibits the visible growth of a microorganism.[9][10][11][12]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Saccharin stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Saccharin:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the saccharin stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no saccharin), and well 12 will be a negative control (MHB only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of saccharin in a well with no visible bacterial growth.
-
For a quantitative measurement, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the positive control.
-
Biofilm Disruption Assay
This protocol uses the crystal violet staining method to quantify the effect of saccharin on pre-formed bacterial biofilms.[13][14][15][16][17]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Saccharin solutions of various concentrations
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Dilute an overnight bacterial culture 1:100 in fresh growth medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Saccharin Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Add 200 µL of different concentrations of saccharin (prepared in fresh growth medium) to the wells. Include a control well with medium only (no saccharin).
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Dry the plate, for example by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Cell Viability and Cytotoxicity Assays
It is crucial to assess the potential toxicity of saccharin to mammalian cells. The MTT and LDH assays are standard methods for this purpose.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Saccharin solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Saccharin Treatment:
-
Prepare serial dilutions of saccharin in complete medium.
-
Remove the old medium from the cells and add 100 µL of the saccharin dilutions to the respective wells. Include a vehicle control (medium without saccharin).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.[22][23][24][25][26]
Materials:
-
Mammalian cell line
-
96-well tissue culture plates
-
Complete cell culture medium
-
Saccharin solutions
-
LDH assay kit (containing LDH reaction mix and stop solution)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mix to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader. The amount of color formed is proportional to the amount of LDH released and thus to the number of lysed cells.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating saccharin's antimicrobial and cytotoxic effects.
Proposed Signaling Pathway of Saccharin's Antimicrobial Action
Caption: Proposed mechanism of saccharin's antimicrobial action.
References
- 1. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Sweetener Saccharin Found to Boost Antibiotic Power | Technology Networks [technologynetworks.com]
- 4. sciencefriday.com [sciencefriday.com]
- 5. embopress.org [embopress.org]
- 6. Saccharin Shows Promise as an Antimicrobial Agent Against Drug-Resistant Infections - Modern Sciences [modernsciences.org]
- 7. Common sweetener can destroy dangerous bacteria - Earth.com [earth.com]
- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 9. protocols.io [protocols.io]
- 10. hielscher.com [hielscher.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
- 15. odont.uio.no [odont.uio.no]
- 16. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. scientificlabs.ie [scientificlabs.ie]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Saccharin Derivatives: A Promising Scaffold for Novel Therapeutic Agents
Application Notes and Protocols for Researchers
The artificial sweetener saccharin, and its derivatives, have emerged as a compelling scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Beyond its well-known use as a sugar substitute, emerging research has illuminated the anticancer, anti-inflammatory, and antimicrobial properties of this class of compounds. These application notes provide an overview of the therapeutic potential of saccharin derivatives, with detailed protocols for key experimental evaluations. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic modalities.
Therapeutic Applications
Saccharin and its analogs have shown efficacy in several key therapeutic areas:
-
Anticancer Activity: Saccharin derivatives have demonstrated potent activity against various cancer cell lines.[1][2] This is primarily attributed to their ability to selectively inhibit carbonic anhydrase IX (CA IX) and XII (CA XII), enzymes that are overexpressed in many hypoxic tumors and play a crucial role in tumor cell survival and proliferation by regulating pH.[3][4][5][6] By inhibiting these enzymes, saccharin derivatives disrupt the tumor microenvironment, leading to cancer cell death.[5][6]
-
Anti-inflammatory Effects: Certain saccharin-based compounds have been identified as potent inhibitors of the interferon-mediated inflammatory response.[7][8] The mechanism of action involves the inhibition of the JAK/STAT1 signaling pathway, a critical pathway in the inflammatory process.[1][7][8][9] This suggests their potential use in the treatment of autoimmune diseases and other inflammatory conditions.
-
Antimicrobial Properties: Saccharin has been shown to exhibit antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[10][11][12] The primary mechanism involves the disruption of the bacterial cell envelope, leading to bulge-mediated cell lysis.[10][11] This unique mechanism of action makes saccharin a promising candidate for the development of new antimicrobial agents to combat antibiotic resistance.
Quantitative Data Summary
The following tables summarize key quantitative data for the therapeutic activities of selected saccharin derivatives.
Table 1: Anticancer Activity of Saccharin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Saccharin Analog 10a | Ovarian (Ovcar-3) | 7.64 ± 0.01 | [1] |
| Saccharin Analog 10a | Melanoma (M-14) | 8.66 ± 0.01 | [1] |
Table 2: Carbonic Anhydrase Inhibition by Saccharin and its Derivatives
| Compound | Target Isoform | Ki (nM) | Selectivity over CA II | Reference |
| Saccharin (SAC) | CA IX | 100 | >50-fold | [4] |
| SAC-carbohydrate conjugate | CA IX | 50 | >1000-fold | [4] |
| N-substituted saccharins | CA IX | 22.1 - 481 | - | |
| N-substituted saccharins | CA XII | 3.9 - 245 | - |
Table 3: Anti-inflammatory Activity of a Saccharin Derivative
| Compound | Assay | IC50 (µM) | Reference |
| CU-CPD103 | Interferon-γ induced NO production | 7.88 ± 1.25 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the cytotoxic effects of saccharin derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][13]
Materials:
-
Cancer cell lines (e.g., Ovcar-3, M-14)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Saccharin derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol, DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the saccharin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
Protocol 2: Assay for Bacterial Cell Envelope Disruption
This protocol provides a general method to assess the ability of saccharin to disrupt the bacterial cell envelope.
Principle: Disruption of the bacterial cell envelope can be observed through changes in cell morphology, such as filamentation and the formation of bulges, ultimately leading to cell lysis.[10][11] Time-lapse microscopy is a powerful tool to visualize these dynamic changes.
Materials:
-
Bacterial strains (e.g., E. coli, A. baumannii)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Saccharin solution
-
Microscope slides and coverslips
-
Time-lapse microscopy system with an environmental chamber
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in the appropriate broth. Dilute the overnight culture into fresh medium and grow to the mid-logarithmic phase.
-
Microscopy Setup: Prepare a microscope slide with a thin agar pad made with the same growth medium. Spot a small volume of the mid-log phase bacterial culture onto the agar pad.
-
Saccharin Treatment: Add a solution of saccharin at the desired concentration to the edge of the coverslip. The saccharin will diffuse under the coverslip to the bacteria.
-
Time-Lapse Imaging: Immediately begin time-lapse imaging using a phase-contrast or differential interference contrast (DIC) microscope. Acquire images at regular intervals (e.g., every 1-5 minutes) for a period of several hours.
-
Image Analysis: Analyze the acquired images to observe changes in bacterial cell morphology. Look for signs of cell filamentation, the formation of bulges on the cell surface, and eventual cell lysis.
Protocol 3: Western Blot for JAK/STAT1 Pathway Inhibition
This protocol is used to determine if a saccharin derivative inhibits the phosphorylation of STAT1, a key event in the JAK/STAT1 signaling pathway.
Principle: The activation of the JAK/STAT1 pathway by stimuli like interferon-gamma (IFN-γ) leads to the phosphorylation of STAT1. Western blotting can be used to detect the levels of phosphorylated STAT1 (p-STAT1) and total STAT1. A decrease in the p-STAT1/total STAT1 ratio in the presence of a saccharin derivative indicates inhibition of the pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Saccharin derivative
-
Recombinant IFN-γ
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the saccharin derivative for 1-2 hours. Then, stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT1 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-STAT1 and total STAT1. Calculate the ratio of p-STAT1 to total STAT1 for each treatment condition. A decrease in this ratio in the presence of the saccharin derivative indicates inhibition of the JAK/STAT1 pathway.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanism of saccharin derivatives via inhibition of Carbonic Anhydrase IX/XII.
Caption: Anti-inflammatory mechanism of saccharin derivatives via inhibition of the JAK/STAT1 pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Saccharin: a Lead Compound for Structure-Based Drug Design of Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]
- 6. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human Ovarian Carcinoma Ovcar-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Sweetener saccharin shows surprise power against antibiotic resistance | Brunel University of London [brunel.ac.uk]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Saccharocin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges in peptide synthesis, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase peptide synthesis (SPPS)?
Low yields in SPPS can arise from several factors throughout the synthesis process. The primary culprits include:
-
Incomplete Deprotection: The failure to completely remove the N-terminal protecting group (commonly Fmoc) prevents the next amino acid from being added, leading to truncated peptide sequences.[1][2]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide attached to the resin results in deletion sequences.[1] This is often an issue with sterically hindered amino acids or "difficult" sequences.[3]
-
Peptide Aggregation: The self-association of growing peptide chains on the resin can physically block reactive sites, hindering both deprotection and coupling steps.[4] This is particularly common with hydrophobic sequences.[4]
-
Resin-Related Issues: Problems such as suboptimal resin loading, poor swelling of the resin beads, or the instability of the linker under reaction conditions can significantly reduce the final yield.
-
Side Reactions: Unwanted chemical reactions can lead to the formation of byproducts that are difficult to separate from the desired peptide, ultimately lowering the yield of the pure product.[2]
-
Cleavage and Deprotection Problems: Inefficient cleavage of the peptide from the resin or incomplete removal of side-chain protecting groups can result in a lower recovery of the final product.[1]
Q2: How can I identify the cause of my low yield?
The first step in troubleshooting is to analyze the crude peptide product after it has been cleaved from the resin.[5]
Recommended Analysis Workflow:
-
Sample Preparation:
-
Take a small sample of the peptide-resin (approximately 5-10 mg).[2]
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the cleaved peptide by adding cold diethyl ether.[2]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet.[2]
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[2]
-
-
Analysis:
-
Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) to assess the purity.
-
Use mass spectrometry (MS) to identify the masses of the components in the crude product. This will help in identifying expected products versus truncated or modified sequences.
-
The results from this analysis will help pinpoint the likely cause of the low yield and guide the implementation of targeted solutions.
Q3: My mass spectrometry results show significant truncated sequences. What should I do?
Truncated sequences are often a result of incomplete deprotection or poor coupling efficiency.[1]
Troubleshooting Strategies:
-
Incomplete Deprotection:
-
Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step.[3]
-
Use Fresh Reagents: Ensure that the deprotection reagent (e.g., piperidine in DMF) is fresh, as it can degrade over time.[1]
-
Consider a Stronger Base: For difficult sequences, adding a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can improve efficiency.[3]
-
-
Poor Coupling Efficiency:
-
Use a More Powerful Coupling Reagent: For difficult couplings, consider using a stronger activating agent.[3]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction to completion.[3]
-
Double Couple: Strategically repeating the coupling step for problematic amino acids can improve the yield.[5]
-
Q4: I suspect peptide aggregation is occurring. How can I mitigate this?
Peptide aggregation is a major issue, especially with hydrophobic sequences or those prone to forming secondary structures.[4]
Solutions to Overcome Aggregation:
-
Change the Solvent: Switching from the standard solvent DMF to N-methyl-2-pyrrolidone (NMP) can be beneficial for synthesizing hydrophobic peptides as NMP is a better solvating agent.[5]
-
Disrupt Secondary Structures: Adding a chaotropic salt like LiCl to the DMF can help disrupt the formation of secondary structures.[3]
-
Use High-Swelling Resins: Employing resins with high swelling capacity and low peptide loadings can help to reduce peptide aggregation.[6]
Quantitative Data Tables
Table 1: Common Coupling Reagents and Their General Efficiency
| Coupling Reagent | Reagent Type | General Efficiency | Notes |
| HBTU/DIPEA | Aminium/Uronium Salt | High | A commonly used and effective coupling agent. |
| HATU/DIPEA | Aminium/Uronium Salt | Very High | More potent than HBTU, often used for difficult couplings.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A cost-effective and widely used combination.[2] |
| PyBOP | Phosphonium Salt | High | Another effective reagent, particularly for hindered amino acids. |
Table 2: Impact of Solvent on Synthesis Yield for a Hydrophobic Peptide
| Solvent | Relative Crude Purity (%) | Observations |
| Dimethylformamide (DMF) | 55 | Standard solvent, may not be optimal for hydrophobic sequences. |
| N-Methyl-2-pyrrolidone (NMP) | 75 | Better solvation can improve yield for aggregation-prone peptides.[5] |
| DMF with 1M LiCl | 70 | Chaotropic salt helps disrupt secondary structures.[3] |
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
The Kaiser test is a qualitative method to monitor the completion of the coupling step. A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete coupling reaction.[3]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Take a small sample of the peptide-resin beads (1-5 mg) in a small test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[2]
-
Heat the test tube at 100-110°C for 5 minutes.[2]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Intense Blue Beads and Solution: Incomplete coupling (significant amount of free amines).[2]
-
Colorless Beads and Yellow/Slightly Blue Solution: Complete or near-complete coupling.[2]
Protocol 2: Standard Cleavage of Peptide from Resin
This protocol describes a standard procedure for cleaving a peptide from the resin support and removing side-chain protecting groups.
Reagents:
-
Cleavage Cocktail: A freshly prepared mixture, typically containing Trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive amino acids. A common cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Cold Diethyl Ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin. Ensure there is enough to swell the resin.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA to ensure all the cleaved peptide is collected.[3]
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting low peptide yield.
Caption: A simplified diagram of the Solid-Phase Peptide Synthesis (SPPS) cycle.
References
Technical Support Center: Improving the Stability of Saccharocin in Solution
Disclaimer: Saccharocin is an aminoglycoside antibiotic. Due to the limited availability of specific stability data for this compound, the following information is based on data from closely related and structurally similar aminoglycoside antibiotics such as Tobramycin, Amikacin, and Kanamycin. This guide should serve as a strong starting point for researchers working with this compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: To maximize stability, this compound solutions should be stored under refrigerated conditions, protected from light. For short-term storage, refrigeration at 2°C to 8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Repeated freeze-thaw cycles should be avoided as they can contribute to degradation.
Q2: My this compound solution has a slight yellow tint. Is it still effective?
A2: A slight yellowing of aminoglycoside solutions can occur over time, particularly when stored at room temperature, and this does not always indicate a significant loss of potency.[1] However, if you observe any precipitation, cloudiness, or a significant color change, it is recommended to discard the solution as this may be indicative of degradation.
Q3: At what pH is this compound most stable?
A3: Aminoglycoside antibiotics like this compound are generally most stable in a slightly acidic to neutral pH range. For instance, kanamycin's stability is highest between pH 4.5 and 5.5.[2] In alkaline conditions, the stability of aminoglycosides tends to decrease. It is crucial to consider the pH of your buffer system when preparing this compound solutions for your experiments.
Q4: Can I autoclave my media containing this compound?
A4: Many aminoglycosides exhibit good thermal stability. For example, kanamycin is known to be relatively heat-stable and can withstand autoclaving temperatures.[3] However, the exact thermostability of this compound is not widely documented. To err on the side of caution, it is recommended to prepare your media, autoclave it, allow it to cool, and then add sterile-filtered this compound solution.
Q5: I am observing lower than expected bioactivity of this compound in my cell-based assays. What could be the cause?
A5: Several factors could contribute to reduced bioactivity:
-
Degradation: Check your storage conditions and the age of your solution. Improper storage can lead to chemical degradation.
-
pH of the Medium: The antibacterial activity of aminoglycosides is pH-dependent, with reduced efficacy in acidic environments.[4] Bacterial metabolism can lower the pH of the culture medium, so consider using a buffered medium.
-
Incompatibility with Other Reagents: this compound may interact with other components in your experimental setup. It is known that aminoglycosides can be inactivated by beta-lactam antibiotics if mixed in the same solution.[1]
Q6: What are the primary degradation pathways for this compound?
A6: Based on analogous aminoglycosides, the primary degradation pathways for this compound are likely hydrolysis and oxidation.[1] Hydrolysis of the glycosidic bonds can occur under both acidic and basic conditions, breaking the molecule into its constituent amino sugars and aminocyclitol core. Oxidation is also a common degradation route in aqueous solutions.
Quantitative Stability Data for Aminoglycosides (this compound Analogues)
The stability of aminoglycosides is influenced by temperature, pH, and the composition of the solution. The table below summarizes stability data for several aminoglycosides, which can be used as a reference for handling this compound.
| Aminoglycoside | Concentration & Solution | Storage Temperature | Stability | Reference |
| Tobramycin | 80 mg in 2L icodextrin PD solution | 4°C (Refrigerated) | >90% remaining after 14 days (336 hours) | [5] |
| 80 mg in 2L icodextrin PD solution | 25°C (Room Temp) | >90% remaining after 7 days (168 hours) | [5] | |
| 80 mg in 2L icodextrin PD solution | 37°C (Body Temp) | >90% remaining after 24 hours | [5] | |
| Amikacin | 0.25 and 5 mg/mL in 0.9% NaCl or 5% Dextrose | Room Temperature | Stable for 24 hours | [6] |
| 10 and 30 mg/mL in various topical solutions | 25°C (Room Temp) | Stable for 56 days (in most solutions) | [7][8] | |
| 0.25 and 5 mg/mL in various IV fluids | 4°C (Refrigerated) | Stable for 60 days | [6] | |
| Kanamycin | Aqueous Solution | 37°C | Stable for approximately 5 days | [9] |
| In agar plates (sealed) | 2-8°C (Refrigerated) | Stable for about one month | [9] | |
| Gentamicin | Dilute aqueous solution | 37°C | Stable for up to 14 days in glass vials | [10] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound (Adaptable from Aminoglycoside Analysis)
This protocol describes a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC). Since aminoglycosides lack a strong UV chromophore, derivatization or specialized detection methods are often required.
1. Objective: To quantify the concentration of this compound and its degradation products over time under various storage conditions.
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Reagents for derivatization (if necessary, e.g., o-phthalaldehyde)
-
Buffers (e.g., phosphate, borate)
-
Acids and bases for forced degradation studies (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a suitable detector (e.g., UV-Vis after derivatization, or Charged Aerosol Detector, or Mass Spectrometer)
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubators/water baths at various temperatures
-
Photostability chamber
3. Methods:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Prepare samples of this compound in the desired solution (e.g., buffer, formulation) at the same concentration.
-
Divide the sample solutions into aliquots for storage under different conditions (e.g., 4°C, 25°C, 40°C, protected from light, exposed to light).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a this compound aliquot and incubate at 60°C for a specified time. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a this compound aliquot and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a this compound aliquot and store at room temperature for a specified time.
-
Thermal Degradation: Store a this compound aliquot at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a this compound aliquot to UV light in a photostability chamber.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each storage condition.
-
If necessary, perform a pre-column derivatization step to make the analyte detectable by UV-Vis.
-
Inject the prepared sample onto the HPLC system.
-
Elute the sample using a suitable mobile phase (e.g., a gradient of acetonitrile and buffer).
-
Monitor the eluent at the appropriate wavelength for the derivatized this compound or use a universal detector.
-
Record the peak area of the intact this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each condition.
-
The stability is often reported as the time at which 90% of the initial concentration remains (t₉₀).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Stability of tobramycin and ceftazidime in icodextrin peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. "Determination of amikacin stability at 1% and 3% concentrations in fou" by Arden M. Klinczar, Joel D. Griffies et al. [digitalcommons.kennesaw.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Saccharocin/Saccharin Assay Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when performing assays with Saccharin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background or No Signal
Question: My assay is showing a high background signal across all wells, including my negative controls. What could be the cause?
Answer: High background can stem from several sources. Contamination of reagents or samples is a common culprit. Ensure that all buffers and media are freshly prepared and sterile-filtered. Another possibility is non-specific binding of detection antibodies or reagents. Consider increasing the number of wash steps or adding a blocking agent to your protocol. Finally, incorrect plate reading settings, such as using the wrong wavelength for absorbance or fluorescence, can lead to high background.[1]
Question: I am not observing any signal, even in my positive control wells. What should I check?
Answer: A complete lack of signal often points to a critical issue with a reagent or a step in the protocol.[1]
-
Reagent Integrity: Confirm that all reagents, especially enzymes and temperature-sensitive components, have been stored correctly and have not expired.[1] Thaw enzymes on ice and keep them at 4°C during assay setup.[1]
-
Protocol Adherence: Carefully review the protocol to ensure no steps were omitted and that all incubation times and temperatures were correct.
-
Instrument Settings: Double-check that the plate reader is set to the correct wavelength and that you are using the appropriate type of microplate (e.g., black plates for fluorescence, clear plates for absorbance).[1]
-
Cell Viability (for cell-based assays): If you are using cells, ensure they are viable and seeded at the correct density.
High Variability Between Replicates
Question: I am seeing significant variability between my technical replicates. How can I improve the precision of my assay?
Answer: High variability between replicates can obscure real experimental effects. Several factors can contribute to this issue:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability.[1] Ensure you are using calibrated pipettes and that your technique is consistent for all wells. When adding reagents, pipette down the side of the well to avoid bubbles.[1]
-
Cell Seeding Density: For cell-based assays, ensure a uniform cell suspension to avoid clumps and ensure even seeding in each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or fill them with a buffer to maintain humidity.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to variability. Ensure the incubator provides uniform heating.
-
Mixing: Inadequate mixing of reagents in the wells can lead to localized reactions and inconsistent results. Gently tap the plate after adding reagents to ensure thorough mixing.[1]
Table 1: Common Sources of Assay Variability and Recommended Solutions
| Source of Variability | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly; Use consistent pipetting technique. |
| Inconsistent Cell Seeding | Ensure a single-cell suspension; Mix cells gently before plating. |
| Edge Effects | Avoid using outer wells; Fill outer wells with sterile buffer or water. |
| Temperature Fluctuations | Use a calibrated incubator; Allow plates to equilibrate to room temperature before reading.[1] |
| Reagent Preparation | Prepare fresh reagents; Ensure complete dissolution and mixing of components. |
Experimental Protocols
General Protocol for a Cell-Based Saccharin-Induced Insulin Secretion Assay
This protocol is a generalized example for measuring insulin secretion from a pancreatic beta-cell line (e.g., MIN6) in response to Saccharin.
-
Cell Culture: Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48 hours to allow for adherence and recovery.
-
Starvation: The day before the assay, replace the culture medium with a low-glucose medium (e.g., KRB buffer with 2.8 mM glucose) and incubate for 12-18 hours.
-
Saccharin Stimulation:
-
Wash the cells twice with KRB buffer.
-
Add KRB buffer containing different concentrations of Saccharin (e.g., 0, 1, 5, 10 mM) to the respective wells.
-
Include a positive control (e.g., 20 mM glucose) and a negative control (KRB buffer alone).
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well.
Signaling Pathways and Experimental Workflows
Saccharin-Induced Insulin Secretion Signaling Pathway
Saccharin is known to stimulate insulin secretion through the activation of the sweet taste receptor (STR), which triggers a downstream signaling cascade involving Phospholipase C (PLC).[2]
Caption: Saccharin-induced insulin secretion pathway.
Troubleshooting Logic Flow for Assay Variability
This diagram outlines a logical workflow for troubleshooting high variability in your Saccharin assay.
Caption: Workflow for troubleshooting assay variability.
References
Technical Support Center: Optimization of Saccharocin Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Saccharocin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a compound like this compound?
The precise mechanism of action for any specific compound, here termed this compound, must be determined experimentally. However, novel substances can influence cells in various ways. For instance, some compounds interact with cell surface receptors, such as sweet taste receptors, which can trigger intracellular signaling cascades involving phospholipase C (PLC), leading to calcium influx and downstream cellular responses[1]. Other compounds might disrupt the cell envelope's stability, affecting its permeability and interfering with fundamental processes like DNA replication[2]. It is crucial to characterize the specific molecular interactions of this compound to understand its effects.
Q2: What is a typical effective concentration range for a new compound like this compound in cell culture?
The effective concentration of a novel compound can vary significantly depending on the cell line and the experimental endpoint. For new substances, it is common to start with a broad concentration range, for example, from the nanomolar (nM) to the low micromolar (µM) range[3]. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and research question[4].
Q3: How should I dissolve a new compound for use in cell culture?
Many organic compounds are soluble in dimethyl sulfoxide (DMSO)[4]. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final desired concentration in your cell culture medium. It is critical to ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity[4].
Q4: Which signaling pathways are commonly affected by external compounds?
External compounds can modulate a variety of signaling pathways crucial for cell survival, proliferation, and function. Common pathways include:
-
Receptor-mediated pathways: As mentioned, compounds can activate signaling cascades through cell surface receptors[1].
-
Nutrient sensing pathways: Pathways like TORC1 and Snf1 are central to how cells respond to nutrient availability and can be influenced by external agents[5].
-
Stress response pathways: Introduction of a new compound can induce cellular stress, activating pathways that regulate cell survival or lead to programmed cell death (apoptosis).
A generalized diagram of a receptor-mediated signaling pathway is provided below.
Caption: A generalized receptor-mediated signaling pathway.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound dosage.
| Problem | Possible Cause | Suggested Solution |
| Rapid pH shift in medium | Incorrect carbon dioxide (CO2) tension, insufficient bicarbonate buffering, or microbial contamination.[6] | Verify the CO2 level in the incubator. Ensure the medium has the correct bicarbonate concentration for your CO2 setting. If contamination is suspected, discard the culture.[6][7] |
| Precipitate in medium | The compound may have low solubility in the aqueous culture medium. This can also be due to residual phosphates from detergents if using reusable glassware.[4][6] | Ensure the stock solution is fully dissolved before diluting into the medium. Avoid large changes in concentration when diluting. Consider lowering the final concentration if precipitation persists.[4] Use sterile, disposable labware to avoid chemical contamination.[8] |
| Cells are not adhering to the culture vessel | Over-trypsinization, mycoplasma contamination, or issues with the culture vessel surface.[6] | Reduce the trypsinization time or use a lower concentration of trypsin. Test for mycoplasma contamination. Ensure you are using tissue culture-treated flasks or plates.[6] |
| Decreased cell growth or viability | The compound may be cytotoxic at the tested concentration. The cell inoculum may have been too low, or the cells may have been passaged too many times.[6][9] | Perform a dose-response experiment to determine the cytotoxic concentration (see Experimental Protocols). Increase the initial cell seeding density. Use a fresh stock of cells with a lower passage number.[9] |
| High cell death in vehicle control wells | The solvent (e.g., DMSO) may be at a cytotoxic concentration.[4] | Ensure the final solvent concentration is below 0.5% (or a level determined to be non-toxic for your specific cell line). Perform a solvent toxicity curve to determine the tolerance of your cells.[4] |
| Inconsistent or unexpected results | Batch-to-batch variability of the compound, issues with cell handling techniques, or underlying contamination.[10] | Test new lots of the compound before use in large-scale experiments. Review and standardize cell handling and pipetting techniques to avoid inconsistencies.[10] Regularly check for microbial and mycoplasma contamination.[7] |
A logical troubleshooting workflow for unexpected cell death is presented below.
Caption: A workflow for troubleshooting unexpected cell death.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from your stock solution. A common starting range is from 1 nM to 10 µM.[3]
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[3][4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
The general workflow for this experiment is depicted below.
Caption: Experimental workflow for determining IC50.
Protocol 2: Apoptosis Assay by Flow Cytometry Using Annexin V Staining
This assay helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[11]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells. For adherent cells, collect both the floating cells in the medium and the attached cells by gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
References
- 1. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis [agris.fao.org]
- 2. embopress.org [embopress.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Saccharomyces cerevisiae nutrient signaling pathways show an unexpected early activation pattern during winemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adl.usm.my [adl.usm.my]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Résolution des problèmes de contamination des cultures cellulaires [sigmaaldrich.com]
- 9. 細胞の増殖不良のトラブルシューティング [sigmaaldrich.com]
- 10. corning.com [corning.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Saccharocin Experimental Integrity
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Saccharocin, a novel glycosylated therapeutic protein, during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in an experimental setting?
A1: this compound degradation is primarily caused by proteolytic enzymes (proteases) that are released during cell lysis or are present as contaminants.[1][2] Other significant factors include suboptimal pH, elevated temperatures, repeated freeze-thaw cycles, and mechanical stresses like vigorous vortexing.[1][3] Given that this compound is a glycoprotein, its stability can also be influenced by the integrity of its glycan components, which can be affected by harsh chemical conditions or enzymatic deglycosylation.[4][5]
Q2: How can I protect this compound from proteases during cell lysis and purification?
A2: To protect this compound from proteases, it is crucial to work quickly and at low temperatures (e.g., on ice or in a cold room) to minimize enzymatic activity.[2][3] The most effective strategy is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer and all subsequent purification buffers.[1][2][6][7] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases.[1][7]
Q3: What is the optimal pH and temperature for working with and storing this compound?
A3: Most proteins have a specific pH range where they exhibit maximum stability.[1] For this compound, it is recommended to maintain a buffer pH between 6.0 and 8.0. Deviations outside this range can lead to denaturation, making the protein more susceptible to degradation. All experimental procedures should be performed at 4°C to reduce protease activity.[2] For long-term storage, this compound should be kept at -80°C.[1]
Q4: How do repeated freeze-thaw cycles affect this compound stability?
A4: Repeatedly freezing and thawing this compound solutions can cause denaturation and aggregation due to the formation of ice crystals, which can damage the protein's structure.[1] To avoid this, it is best to aliquot the purified this compound into single-use volumes before freezing.[1]
Q5: Does the glycosylation of this compound affect its stability?
A5: Yes, the glycan chains attached to this compound play a significant role in its stability. Glycosylation can enhance stability by:
-
Reducing aggregation through steric hindrance.[5]
-
Increasing resistance to proteolytic cleavage.[5]
-
Enhancing thermal stability by stabilizing the protein's conformation.[4][9]
However, the heterogeneity of glycoforms can introduce variability, and certain glycans may be susceptible to degradation under specific stress conditions.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Degradation of this compound in cell lysate | Insufficient protease inhibitors. | Use a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. Add it fresh to the lysis buffer.[1][6] |
| Suboptimal lysis buffer pH. | Ensure the pH of your lysis buffer is within the optimal range for this compound stability (pH 6.0-8.0).[1] | |
| Inefficient and slow cell lysis. | Perform cell lysis rapidly and on ice to minimize exposure to released proteases.[1] | |
| Loss of this compound during purification | Proteolytic activity on the chromatography column. | Pre-equilibrate the column with a buffer containing protease inhibitors. Conduct all purification steps at 4°C.[1] |
| Harsh elution conditions. | Optimize elution conditions (e.g., pH, salt concentration) to be as gentle as possible while still effectively eluting this compound.[1] | |
| Protein instability in the purification buffer. | Ensure the buffer composition is optimized for this compound. Consider adding stabilizers like glycerol (10-50%) or non-ionic detergents.[1] | |
| Degradation of purified this compound during storage | Improper storage temperature. | Store aliquots of purified this compound at -80°C for long-term storage.[1] |
| Repeated freeze-thaw cycles. | Aliquot the protein into single-use tubes to avoid multiple freeze-thaw cycles.[1] | |
| Residual protease activity. | Consider an additional purification step, like size exclusion chromatography, to remove any remaining proteases.[1] | |
| Microbial contamination. | Use sterile buffers and storage tubes.[1] |
Experimental Protocols
Protocol 1: Preparation of Lysis Buffer with Protease Inhibitors
-
Prepare the Base Lysis Buffer: Prepare your desired lysis buffer (e.g., Tris-HCl, HEPES) with an appropriate salt concentration (e.g., 150 mM NaCl) and other necessary components. Adjust the pH to the optimal range for this compound (e.g., pH 7.4).
-
Chill the Buffer: Cool the lysis buffer to 4°C on ice.
-
Add Protease Inhibitor Cocktail: Immediately before use, add a broad-spectrum protease inhibitor cocktail to the lysis buffer at the concentration recommended by the manufacturer. Mix gently by inversion.
-
Maintain Cold Temperature: Keep the lysis buffer on ice throughout the cell lysis procedure.
Protocol 2: Optimal Storage of Purified this compound
-
Determine Protein Concentration: Measure the concentration of your purified this compound solution. Storing at a higher concentration can reduce loss due to adsorption to the storage tube.[1]
-
Prepare Storage Buffer: The storage buffer should be optimized for this compound stability, with a pH between 6.0 and 8.0. For cryoprotection, add sterile glycerol to a final concentration of 20-50%.[1]
-
Aliquot: Dispense the this compound solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles.
-
Flash Freeze: Rapidly freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Visualizations
Caption: Workflow for preventing this compound degradation.
Caption: Hypothetical this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Glycosylation in Stability of Therapeutic Proteins – StabilityStudies.in [stabilitystudies.in]
- 6. kmrs.or.kr [kmrs.or.kr]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. youtube.com [youtube.com]
- 9. pnas.org [pnas.org]
Technical Support Center: Refining Saccharocin Purification Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the chromatography steps for Saccharocin purification.
Frequently Asked Questions (FAQs)
Q1: What is the first chromatography step recommended for initial this compound capture?
A1: For initial capture of this compound, affinity chromatography is often the most effective first step, provided a suitable affinity ligand is available. This technique can provide high purity in a single step, which can reduce the need for multiple subsequent polishing steps.[1] If an affinity solution is not available, ion exchange chromatography is a common alternative for the initial capture of recombinant proteins.[1]
Q2: How do I choose between cation and anion exchange chromatography for this compound purification?
A2: The choice between cation and anion exchange chromatography depends on the isoelectric point (pI) of this compound and the pH at which the purification will be performed. To promote binding, the pH of the starting buffer should be at least 0.5 pH units below the pI for cation exchange chromatography and at least 0.5 pH units above the pI for anion exchange chromatography.[2][3]
Q3: What is the purpose of a size exclusion chromatography (SEC) step in this compound purification?
A3: Size exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their size.[4][5] It is often used as a final "polishing" step to remove any remaining impurities and to separate different oligomeric states of this compound.[5][6] SEC is also a valuable method for buffer exchange.[6]
Q4: My this compound protein is precipitating during purification. What can I do?
A4: Protein precipitation during chromatography can be caused by several factors, including incorrect buffer pH, high salt concentration, or overloading the column.[7] To address this, you can try modifying the buffer composition, such as adjusting the pH or salt concentration to maintain protein stability.[7] Decreasing the amount of sample loaded onto the column or eluting with a linear gradient instead of a step elution can also help prevent precipitation.[8]
Q5: How can I improve the resolution of my chromatography separation?
A5: To improve resolution, consider optimizing the mobile phase conditions, such as the pH and ionic strength.[3][9] For size exclusion chromatography, lowering the flow rate and the sample volume can enhance resolution.[10] Selecting a resin with an appropriate pore size and ligand density for your target molecule is also crucial for achieving better separation.[9]
Troubleshooting Guides
Affinity Chromatography
Problem: Low or no binding of this compound to the affinity column.
| Possible Cause | Solution |
| Incorrect buffer conditions | Verify the pH and composition of your sample and binding buffer. Ensure the absence of chelating or strong reducing agents at high concentrations.[8] |
| Inaccessible affinity tag | If using a tagged this compound, ensure the tag is accessible. Consider re-engineering the protein with a different tag location or a longer linker. Under denaturing conditions, the tag may become more exposed.[11] |
| Column not equilibrated | Ensure the column is thoroughly equilibrated with the binding buffer before applying the sample. |
| Flow rate too high | Decrease the flow rate during sample application to allow sufficient time for binding.[8] |
Problem: this compound elutes with low purity.
| Possible Cause | Solution |
| Insufficient washing | Increase the wash volume or the stringency of the wash buffer to remove non-specifically bound proteins.[11] |
| Non-specific interactions | Add a non-ionic detergent (e.g., 0.2% Tween-20) or adjust the NaCl concentration in your buffers to minimize hydrophobic interactions.[8] |
| Contaminating proteins have affinity for the resin | Optimize elution conditions to maximize target purity. This may involve using a gradient elution instead of a step elution.[12] |
Ion Exchange Chromatography (IEX)
Problem: this compound does not bind to the IEX column.
| Possible Cause | Solution |
| Incorrect pH or ionic strength of the sample | Ensure the sample pH is appropriate for the chosen ion exchanger (above pI for anion, below pI for cation). The ionic strength of the sample should be low enough to allow binding; consider desalting or diluting the sample.[2][7] |
| Incomplete column equilibration | Equilibrate the column with the starting buffer until the pH and conductivity of the eluent match the buffer.[7] |
| Column overloaded | Reduce the amount of sample loaded onto the column.[7] |
Problem: Poor resolution or peak tailing.
| Possible Cause | Solution |
| Improper buffer conditions | Optimize the salt gradient and pH to improve separation.[9] |
| Column packing issues | If not using a pre-packed column, ensure the column is packed evenly and efficiently.[7] |
| Sample is too viscous | Dilute the sample in the application buffer to reduce viscosity.[7] |
Size Exclusion Chromatography (SEC)
Problem: Poor resolution or broad peaks.
| Possible Cause | Solution |
| Flow rate too high | Reduce the flow rate to allow for better separation.[10] |
| Sample volume too large | Decrease the sample volume applied to the column.[10] |
| Poorly packed column | Check the column's performance and repack if necessary.[10] |
| System dead volume | Minimize the tubing length and diameter between the injector, column, and detector to reduce band broadening.[10] |
Problem: this compound elutes earlier or later than expected.
| Possible Cause | Solution |
| Ionic or hydrophobic interactions with the matrix | Adjust the salt concentration of the mobile phase to minimize secondary interactions. A minimum of 0.15 M NaCl is often recommended. |
| Incorrect column calibration | Calibrate the column with appropriate molecular weight standards to accurately determine the elution volume of this compound. |
| Protein aggregation or degradation | Analyze the sample by SDS-PAGE to check for aggregation or degradation products that could affect the elution profile. |
Experimental Protocols & Workflows
Generic this compound Purification Workflow
This workflow outlines a common multi-step chromatography process for purifying this compound.
Caption: A typical three-step chromatography workflow for this compound purification.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yield in a chromatography step.
Caption: A decision tree for troubleshooting low protein yield during chromatography.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. goldbio.com [goldbio.com]
- 6. youtube.com [youtube.com]
- 7. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. chromtech.com [chromtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. goldbio.com [goldbio.com]
- 12. microbiozindia.com [microbiozindia.com]
Technical Support Center: Addressing Solubility Issues of Saccharocin in Buffers
Frequently Asked Questions (FAQs)
Q1: My lyophilized Saccharocin is not dissolving in my aqueous buffer. What are the potential reasons?
A1: Several factors can contribute to poor solubility of a lyophilized peptide like this compound in aqueous buffers. These include:
-
Hydrophobicity: The amino acid composition of this compound may be rich in hydrophobic residues, making it inherently less soluble in water.
-
Aggregation: Peptides can form insoluble aggregates through intermolecular interactions, especially at high concentrations.[1][2][3] This can be influenced by factors like pH, ionic strength, and temperature.
-
Secondary Structure: The peptide may be adopting a secondary structure that buries charged or polar groups and exposes hydrophobic residues.
-
Isoelectric Point (pI): If the pH of your buffer is close to the isoelectric point of this compound, the net charge on the peptide will be close to zero, minimizing its solubility.[1][2][3]
Q2: How does the pH of the buffer affect this compound's solubility?
A2: The pH of the buffer is a critical determinant of peptide solubility because it influences the charge state of the ionizable amino acid side chains and the N- and C-termini.[1][3] As a general rule, peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[2][3] To enhance solubility, it is recommended to adjust the buffer pH to be at least one to two pH units away from the peptide's pI.[2] For acidic peptides (pI < 7), using a basic buffer (pH > pI) will result in a net negative charge and promote solubility. Conversely, for basic peptides (pI > 7), an acidic buffer (pH < pI) will lead to a net positive charge and improve solubility.
Q3: What is the role of ionic strength in this compound solubility?
A3: The ionic strength of a buffer, determined by the salt concentration, can have a complex effect on peptide solubility. At low concentrations, adding salt can increase solubility by shielding electrostatic interactions between peptide molecules that can lead to aggregation (a phenomenon known as "salting in").[1] However, at very high salt concentrations, the salt ions can compete with the peptide for water molecules, leading to a decrease in solubility and precipitation ("salting out"). The optimal salt concentration is peptide-specific and needs to be determined empirically.[4]
Q4: Can temperature impact the solubility of this compound?
A4: Yes, temperature can significantly affect peptide solubility. While gentle warming can sometimes help dissolve a peptide, excessive heat can lead to denaturation and aggregation, ultimately reducing solubility.[1] It is generally advisable to perform initial solubility tests at room temperature or on ice to minimize the risk of degradation or aggregation.[2][3] For long-term storage of a solubilized peptide, it is crucial to follow the manufacturer's recommendations, which often involve storing at -20°C or -80°C to maintain stability.[3]
Q5: When should I consider using organic solvents to dissolve this compound?
A5: If this compound remains insoluble in aqueous buffers even after optimizing pH and ionic strength, the use of organic solvents may be necessary, particularly if the peptide is highly hydrophobic.[5] Common organic solvents used for peptides include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[5][6] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired final concentration. Caution: Always ensure that the chosen organic solvent is compatible with your downstream experiments and will not interfere with the biological activity of this compound.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue: this compound Precipitates Out of Solution
| Possible Cause | Troubleshooting Step |
| Buffer pH is near the pI | Determine the theoretical pI of this compound based on its amino acid sequence. Adjust the buffer pH to be at least 1-2 units above or below the pI.[2] |
| High Peptide Concentration | Try dissolving this compound at a lower concentration.[2][3] It is often easier to first dissolve at a higher concentration in a small volume of an appropriate solvent and then dilute. |
| Aggregation | Add anti-aggregation agents to the buffer. Common additives include glycerol (5-20%), L-arginine (50-500 mM), or non-ionic detergents like Tween-20 (0.01-0.1%).[3] |
| Improper Storage | Ensure the stock solution is stored at the recommended temperature. Avoid repeated freeze-thaw cycles, which can promote aggregation.[2][3] Aliquoting the stock solution is recommended. |
Issue: this compound Fails to Dissolve Initially
| Possible Cause | Troubleshooting Step |
| Highly Hydrophobic Peptide | Attempt to dissolve in a small amount of an organic solvent like DMSO, DMF, or ACN before adding the aqueous buffer.[5] For very hydrophobic peptides, a mixture of trifluoroethanol (TFE) and dichloromethane (DCM) might be effective.[6] |
| Strong Intermolecular Forces | Use denaturing agents like guanidinium chloride (6 M) or urea (8 M) to disrupt aggregates. Note: This will denature the peptide, and refolding protocols may be required if biological activity is needed. |
| Incorrect Solubilization Procedure | Always add the solvent to the lyophilized peptide powder and vortex gently. Sonication in a water bath can also be used cautiously to aid dissolution. |
Data Presentation
Table 1: Influence of Amino Acid Properties on Peptide Solubility
| Amino Acid Type | Examples | Effect on Solubility in Aqueous Buffers | Recommended Initial Solvent |
| Acidic | Aspartic Acid (D), Glutamic Acid (E) | High | Basic buffer (pH > 7) |
| Basic | Arginine (R), Lysine (K), Histidine (H) | High | Acidic buffer (pH < 7) |
| Hydrophobic (Aromatic) | Phenylalanine (F), Tryptophan (W), Tyrosine (Y) | Low | Organic solvents (e.g., DMSO, DMF) |
| Hydrophobic (Aliphatic) | Alanine (A), Glycine (G), Isoleucine (I), Leucine (L), Valine (V), Proline (P) | Low | Organic solvents (e.g., DMSO, DMF) |
| Polar, Uncharged | Asparagine (N), Cysteine (C), Glutamine (Q), Methionine (M), Serine (S), Threonine (T) | Moderate | Aqueous buffers, may require pH adjustment |
Table 2: Common Buffer Additives to Enhance this compound Solubility
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure.[1] | Can affect some enzymatic assays. |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic and charged groups.[2] | Can interfere with some binding assays. |
| Urea | 1-8 M | Chaotropic agent that disrupts hydrogen bonds and denatures proteins. | Will likely abolish biological activity. |
| Guanidinium Chloride | 1-6 M | Strong chaotropic agent that denatures proteins. | Will abolish biological activity. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Reduces surface tension and can solubilize hydrophobic regions.[3] | May need to be removed for certain applications. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize protein structure and prevent aggregation.[2] | Can increase solution viscosity. |
Experimental Protocols
Protocol 1: Basic Solubility Test for this compound
-
Preparation: Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg).
-
Initial Solvent Addition: Add a defined volume of your primary aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the vial gently for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.
-
Sonication (Optional): If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Avoid overheating.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Solubility Assessment: Carefully transfer the supernatant to a new tube. Measure the protein concentration of the supernatant using a suitable method (e.g., A280, BCA assay) to determine the amount of soluble this compound.
Protocol 2: Buffer Optimization for this compound Solubility
-
Buffer Screen Setup: Prepare a series of small-volume buffers with varying pH (e.g., pH 4.0, 6.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
Parallel Solubility Tests: Add a small, equal amount of lyophilized this compound to each buffer condition.
-
Equilibration: Gently agitate the samples at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1-2 hours).
-
Analysis: Following the equilibration period, centrifuge all samples to pellet insoluble material.
-
Quantification: Measure the concentration of soluble this compound in the supernatant for each condition as described in Protocol 1.
-
Optimal Buffer Selection: Identify the buffer condition that yields the highest concentration of soluble this compound.
Visualizations
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1722819B1 - Method for solubilising peptide mixtures - Google Patents [patents.google.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Saccharocin in studies
Technical Support Center: Saccharocin
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects during their experiments with this compound, a hypothetical kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in a question-and-answer format.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary target of this compound and what are its known off-target effects?
This compound is designed as a potent inhibitor of the novel receptor tyrosine kinase (RTK), "Kinase X," which is implicated in cell proliferation and survival. However, like many kinase inhibitors, this compound can exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. The most commonly observed off-target effects are the inhibition of "Kinase Y" and "Kinase Z."
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X (Primary) | 5 | High-affinity primary target. |
| Kinase Y (Off-target) | 50 | Moderate-affinity off-target. |
| Kinase Z (Off-target) | 200 | Low-affinity off-target. |
FAQ 2: My cells are showing unexpected phenotypes (e.g., cytotoxicity, altered morphology) at concentrations expected to be specific for Kinase X. What could be the cause?
This is a common issue that may arise from the off-target inhibition of Kinase Y or Kinase Z, which could be involved in essential cellular processes. It is crucial to determine the optimal concentration of this compound that inhibits Kinase X without significantly affecting other kinases.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the dose at which the desired phenotype is observed and compare it with the IC50 values for the primary and off-targets.
-
Rescue Experiments: If the off-target is known, you can perform a "rescue" experiment by expressing a drug-resistant mutant of the off-target kinase to see if the unexpected phenotype is reversed.
-
Use of a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor of Kinase X to see if it reproduces the desired phenotype without the unexpected side effects.
Troubleshooting Guides
Guide 1: How to Experimentally Validate Off-Target Effects
If you suspect off-target effects are confounding your results, a systematic approach to validation is necessary.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating this compound's off-target effects.
Detailed Methodologies:
-
Kinome Profiling:
-
Objective: To assess the selectivity of this compound across a broad panel of kinases.
-
Methodology: Utilize a commercial kinase profiling service. Submit this compound at a concentration of 1 µM for screening against a panel of over 400 kinases. The service will typically perform a competition binding assay to determine the percent inhibition for each kinase.
-
Data Interpretation: Identify any kinases that are inhibited by more than 50% at 1 µM. These are your potential off-targets.
-
-
Western Blotting for Downstream Substrates:
-
Objective: To determine if this compound inhibits the signaling pathways of suspected off-target kinases in a cellular context.
-
Methodology:
-
Cell Treatment: Treat your cell line with a range of this compound concentrations (e.g., 10 nM, 50 nM, 200 nM, 1 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoblotting: Perform SDS-PAGE and transfer to a PVDF membrane. Probe with antibodies against the phosphorylated forms of the downstream substrates of Kinase X, Kinase Y, and Kinase Z. Also, probe for the total protein levels of these substrates as a loading control.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylation of a substrate of Kinase Y or Z would confirm cellular off-target activity.
-
-
Table 2: Example Western Blot Quantification
| This compound (nM) | p-Substrate X / Total Substrate X | p-Substrate Y / Total Substrate Y | p-Substrate Z / Total Substrate Z |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.20 | 0.95 | 0.98 |
| 50 | 0.05 | 0.55 | 0.90 |
| 200 | 0.05 | 0.15 | 0.60 |
| 1000 | 0.05 | 0.05 | 0.20 |
Guide 2: Strategies to Minimize Off-Target Effects in Your Experiments
Logical Flow for Minimizing Off-Target Effects
Caption: Decision-making process for mitigating off-target effects.
Key Strategies:
-
Use the Lowest Effective Concentration: Based on your dose-response curves (like the Western blot data in Table 2), use the lowest concentration of this compound that gives you maximal inhibition of your primary target (Kinase X) with minimal inhibition of your off-targets. From the example data, a concentration between 10-50 nM would be a good starting point.
-
Employ Genetic Controls: The gold standard for confirming an on-target effect is to use a genetic approach.
-
Objective: To demonstrate that the observed phenotype is specifically due to the loss of Kinase X activity.
-
Methodology (siRNA Knockdown):
-
Transfection: Transfect your cells with siRNA specifically targeting Kinase X. Use a non-targeting siRNA as a negative control.
-
Incubation: Allow 48-72 hours for the knockdown to take effect.
-
Validation: Confirm the knockdown of Kinase X protein levels by Western blotting.
-
Phenotypic Assay: Perform your phenotypic assay. If the phenotype observed with this compound treatment is reproduced by the siRNA-mediated knockdown of Kinase X, it provides strong evidence for an on-target effect.
-
-
-
Use an Orthogonal Inhibitor:
-
Objective: To confirm the on-target phenotype using a compound with a different chemical structure and potentially different off-target profile.
-
Methodology:
-
Identify a commercially available inhibitor of Kinase X that is not structurally related to this compound.
-
Perform your key experiments with this new inhibitor.
-
If both this compound and the orthogonal inhibitor produce the same phenotype, it is more likely to be a true on-target effect.
-
-
Signaling Pathway Overview
The diagram below illustrates the hypothetical signaling pathways of Kinase X and its off-targets, Kinase Y and Kinase Z. Understanding these pathways can help in designing experiments to dissect on- and off-target effects.
Caption: this compound's intended and off-target signaling pathways.
Technical Support Center: Enhancing the Bioactivity of Saccharocin Derivatives
Welcome to the technical support center for Saccharocin and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and optimizing the bioactivity of this novel class of aminoglycoside antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Apramycin?
A1: this compound is a new aminoglycoside antibiotic.[1] Its chemical structure is 4"-deamino-4"-hydroxyapramycin.[1] It is a late-stage biosynthetic precursor of apramycin, another aminoglycoside antibiotic known for its activity against a broad spectrum of bacteria, including multidrug-resistant strains.[2]
Q2: What is the primary mechanism of action for this compound?
A2: As an aminoglycoside, this compound is expected to exert its antibacterial effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[2] This is consistent with the mechanism of action of its parent compound, apramycin.
Q3: What are the main challenges in working with this compound and its derivatives?
A3: Common challenges are similar to those encountered with other peptide and aminoglycoside-based compounds and include ensuring stability, achieving high purity after synthesis, and overcoming low permeability across biological membranes.[3][4] For derivatives, a key challenge is to enhance bioactivity while minimizing potential toxicity.
Q4: How can the bioactivity of this compound derivatives be enhanced?
A4: Enhancing bioactivity can be approached through several strategies, including:
-
Structural Modifications: Introducing functional groups that can increase binding affinity to the ribosomal target or improve cell wall penetration.
-
Combination Therapy: Using this compound derivatives in conjunction with other antibiotics to create synergistic effects.
-
Formulation Strategies: Employing delivery systems like nanoparticles to improve stability and bioavailability.[5]
Q5: Are there known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, it is plausible that bacteria could develop resistance through mechanisms similar to those for other aminoglycosides. These include enzymatic modification of the antibiotic, alteration of the ribosomal binding site, and reduced drug uptake. However, the parent compound apramycin is known to evade many common aminoglycoside resistance mechanisms.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Antibacterial Activity in MIC Assays | 1. Degradation of the Compound: The this compound derivative may be unstable under the assay conditions (e.g., pH, temperature). 2. Inappropriate Solvent: The solvent used to dissolve the compound may interfere with its activity or not be fully compatible with the assay medium. 3. Bacterial Strain Resistance: The bacterial strain used may have intrinsic or acquired resistance to aminoglycosides. | 1. Verify Compound Stability: Perform stability studies under various conditions. Store stock solutions at -80°C. 2. Solvent Optimization: Use a biocompatible solvent like DMSO at a final concentration that does not affect bacterial growth (typically <1%). Run a solvent-only control. 3. Use Susceptible Strains: Test against a panel of known aminoglycoside-susceptible bacterial strains. |
| Inconsistent Results Between Experiments | 1. Variability in Bacterial Inoculum: The starting concentration of bacteria can significantly impact MIC values. 2. Pipetting Errors: Inaccurate dilutions of the compound can lead to significant variations. 3. Contamination: Contamination of the bacterial culture or reagents. | 1. Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to the same optical density (e.g., OD600) for each experiment. 2. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. 3. Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination. |
| Poor Solubility of a New Derivative | 1. Hydrophobic Modifications: The chemical modifications made to the this compound core may have significantly increased its hydrophobicity. 2. Incorrect pH: The pH of the solvent may not be optimal for dissolving the compound. | 1. Use Co-solvents: Try dissolving the compound in a small amount of an organic solvent like DMSO or ethanol before diluting in aqueous media. 2. pH Adjustment: Experiment with adjusting the pH of the solution to improve the solubility of ionizable derivatives. |
Data Presentation
Comparative Bioactivity of this compound and Apramycin
The following table summarizes the in vitro activity of this compound compared to its parent compound, Apramycin. Data is presented as the concentration required to inhibit 50% of the activity (IC50) for ribosomal inhibition and as Minimum Inhibitory Concentrations (MICs) for antibacterial activity.
| Compound | Bacterial Ribosome Inhibition (IC50, µM) | Humanized Ribosome Inhibition (IC50, µM) | Selectivity (Humanized/Bacterial) | Antibacterial Activity (MIC, µg/mL) |
| MRSA | ||||
| Apramycin | 0.5 | 1.0 | 2.0 | 4 |
| This compound | 1.0 | >2.0 | >2.0 | 8 |
Data adapted from scientific literature.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against a target bacterial strain.
Materials:
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate CAMHB with the bacterial strain and incubate until it reaches the logarithmic growth phase.
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Workflow for MIC determination.
Caption: this compound's proposed signaling pathway.
References
- 1. This compound, a new aminoglycoside antibiotic. Fermentation, isolation, characterization and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound from apramycin and evaluation of its ribosomal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmcr.com [ijmcr.com]
- 5. embopress.org [embopress.org]
Technical Support Center: Troubleshooting Unexpected Results in Saccharin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and unexpected results encountered during experiments with Saccharin.
Disclaimer: The information provided is based on publicly available research on "Saccharin." If you are working with a different compound, please consult its specific documentation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected insulin secretion from pancreatic beta cells after Saccharin treatment. What are the possible causes?
A1: Several factors could contribute to a lack of insulin secretion. Consider the following:
-
Cell Line/Model System: Ensure the pancreatic beta cells you are using express the necessary sweet taste receptors (T1R2/T1R3) that Saccharin acts upon.[1] The signaling pathway is dependent on these receptors.
-
Saccharin Concentration: The effect of Saccharin on insulin secretion can be dose-dependent. An insufficient concentration may not trigger a response. Conversely, excessively high concentrations might have off-target effects. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Calcium Influx: Saccharin-induced insulin secretion relies on an increase in intracellular calcium.[1] Verify that your experimental buffer contains an adequate concentration of calcium. You can also use calcium imaging to directly measure changes in intracellular calcium levels upon Saccharin stimulation.
-
Downstream Signaling Integrity: The signaling cascade involves Phospholipase C (PLC).[1] If other components of this pathway are compromised in your cells, insulin secretion may be impaired.
Q2: Our results show inconsistent or variable insulin release in response to Saccharin across experiments. What could be causing this variability?
A2: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Cell Health and Passage Number: Ensure your pancreatic beta cells are healthy and within a consistent passage number range. Older cells or cells under stress may respond differently.
-
Reagent Preparation: Prepare fresh solutions of Saccharin for each experiment. The stability of the compound in your specific experimental buffer over time should be considered.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments. Even minor variations can impact the results.
Q3: We are investigating the antimicrobial properties of Saccharin and are not seeing the expected inhibition of bacterial growth. Why might this be?
A3: Saccharin's antimicrobial activity can be influenced by several factors:
-
Bacterial Strain: The sensitivity to Saccharin can vary between different bacterial species and even strains.[2] Ensure the strain you are using is reported to be susceptible.
-
Mechanism of Action: Saccharin is thought to disrupt the bacterial cell envelope and interfere with DNA replication.[2] The growth phase of the bacteria at the time of treatment can influence its susceptibility. Log-phase bacteria are often more vulnerable.
-
Biofilm Formation: If you are testing against biofilms, higher concentrations of Saccharin may be required compared to planktonic bacteria.[2] Saccharin has been shown to inhibit biofilm formation and disrupt pre-formed biofilms.[2]
Troubleshooting Guides
Problem: No detectable increase in intracellular calcium after Saccharin treatment.
| Possible Cause | Troubleshooting Step |
| Cell line does not express functional sweet taste receptors. | Verify receptor expression using RT-PCR or Western blotting. |
| Issues with the calcium imaging dye. | Ensure the dye is not expired and is loaded correctly. Run a positive control (e.g., ionomycin) to confirm dye functionality. |
| Inadequate Saccharin concentration. | Perform a dose-response experiment to find the optimal concentration. |
| Compromised PLC signaling pathway. | Use a known PLC activator to confirm the pathway is functional in your cells. |
Problem: High background signal in the insulin secretion assay.
| Possible Cause | Troubleshooting Step |
| Basal insulin secretion is too high. | Reduce the pre-incubation glucose concentration to minimize basal secretion. |
| Cell stress or death. | Check cell viability using a method like Trypan Blue exclusion. Stressed or dying cells can leak insulin. |
| Interference from assay components. | Run a "no-cell" control with all assay reagents to check for background signal. |
Experimental Protocols
Protocol: In Vitro Insulin Secretion Assay
-
Cell Culture: Plate pancreatic beta cells (e.g., MIN6, INS-1) in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells with a low-glucose Krebs-Ringer bicarbonate (KRB) buffer. Pre-incubate the cells in this buffer for 1-2 hours to allow insulin secretion to return to baseline.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing your desired concentrations of Saccharin. Include positive (e.g., high glucose) and negative (low glucose) controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Visualizations
Caption: Saccharin-induced insulin secretion signaling pathway.
Caption: General workflow for an in vitro insulin secretion experiment.
References
Validation & Comparative
Validating the Biological Targets of Saccharin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the biological targets of saccharin, a widely used artificial sweetener with multifaceted biological activities. We delve into its interactions with the human sweet taste receptor and its surprising antimicrobial properties, offering a comparative analysis with alternative compounds and methodologies. This guide is intended to equip researchers with the necessary information to design and execute robust target validation studies.
Section 1: The Sweet Taste Receptor (T1R2/T1R3) as a Biological Target of Saccharin
Saccharin's primary and most well-known biological targets are the T1R2 and T1R3 G-protein coupled receptors, which form a heterodimer to function as the human sweet taste receptor.[1][2] Activation of this receptor by saccharin initiates a downstream signaling cascade, leading to the perception of sweetness and, in certain cellular contexts, physiological responses such as insulin secretion.[2][3]
Comparative Data: Saccharin and Alternative Sweeteners
The potency and efficacy of saccharin in activating the sweet taste receptor can be compared to other natural and artificial sweeteners. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a compound, with a lower EC50 value indicating higher potency.
| Sweetener | Type | EC50 (µM) on Human T1R2/T1R3 Receptor | Reference |
| Saccharin | Artificial | ~200 - 300 | [4][5] |
| Sucrose | Natural | ~104,000 | [6] |
| Sucralose | Artificial | ~18 | [4] |
| Acesulfame K | Artificial | ~130 | [4] |
| Neotame | Artificial | ~2.26 | [4] |
| Rebaudioside A | Natural | ~20 | [4] |
Note: EC50 values can vary between different studies and experimental setups.
Interestingly, at high concentrations (above 3 mM), saccharin can act as an antagonist of the sweet taste receptor, inhibiting its activation by other sweeteners.[1] Furthermore, saccharin is also known to activate bitter taste receptors, specifically TAS2R31 and TAS2R43, which contributes to its characteristic bitter aftertaste.[7][8]
Experimental Protocols for Sweet Taste Receptor Validation
This is a widely used method to measure the activation of Gq-coupled GPCRs like the sweet taste receptor. Activation of the receptor leads to an increase in intracellular calcium concentration, which can be measured using fluorescent calcium indicators.
Principle: HEK293 cells are co-transfected with the genes for the T1R2 and T1R3 receptor subunits and a promiscuous G-protein alpha subunit (e.g., Gα16/gust44) that couples to phospholipase C (PLC). Upon ligand binding, the activated receptor stimulates PLC, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with expression plasmids for human T1R2, T1R3, and a suitable G-protein (e.g., Gα16/gust44) using a standard transfection reagent like Lipofectamine 2000.
-
Seed the transfected cells into a 96-well black, clear-bottom plate and incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (typically 2-5 µM) and an anion-exchange inhibitor like probenecid (2.5 mM) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Prepare serial dilutions of saccharin and other sweeteners in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compounds to the wells.
-
Measure the fluorescence intensity before and after compound addition. The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
Alternative Sweeteners: Use a panel of known sweet taste receptor agonists (e.g., sucrose, sucralose, aspartame) as positive controls and for comparative analysis.
-
Antagonists: To confirm the specificity of the receptor activation, a known sweet taste receptor antagonist like lactisole can be used.[8]
-
Mock-transfected cells: Cells that have not been transfected with the sweet taste receptor genes should be used as a negative control to ensure that the observed calcium response is dependent on the presence of the receptor.
Signaling Pathway and Experimental Workflow
Section 2: Antimicrobial Activity of Saccharin
Recent studies have revealed a novel biological activity of saccharin as an antimicrobial agent. It has been shown to inhibit the growth of various pathogenic bacteria, including multidrug-resistant strains, by disrupting their cell envelope and interfering with DNA replication.[9][10]
Comparative Data: Antimicrobial Activity of Saccharin
The antimicrobial efficacy of saccharin can be compared to conventional antibiotics that also target the bacterial cell envelope. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Target | MIC against E. coli | MIC against S. aureus | Reference |
| Saccharin | Cell envelope, DNA replication | ~1.4% (w/v) | >2% (w/v) | [11][12] |
| Ampicillin | Peptidoglycan synthesis | 2-8 µg/mL | 0.12-0.5 µg/mL | [13] |
| Vancomycin | Peptidoglycan synthesis | Not effective | 0.5-2 µg/mL | [1][13] |
Note: The MIC values for saccharin are significantly higher than those of traditional antibiotics, suggesting a different mode of action or lower potency. However, saccharin has been shown to potentiate the activity of some antibiotics.[9]
Experimental Protocols for Validating Antimicrobial Targets
This assay determines the minimum concentration of a substance that inhibits bacterial growth.
Principle: Bacteria are cultured in a liquid medium containing serial dilutions of the antimicrobial agent. The growth of the bacteria is monitored over time, typically by measuring the optical density (OD) of the culture. The MIC is the lowest concentration at which no visible growth is observed.
Detailed Protocol:
-
Bacterial Culture:
-
Grow a culture of the target bacterium (e.g., E. coli, S. aureus) overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
-
Preparation of Test Substance:
-
Prepare a stock solution of saccharin in a suitable solvent (e.g., water).
-
Perform serial dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a positive control (bacteria with no saccharin) and a negative control (broth medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of saccharin in which no turbidity is observed.
-
Alternatively, the OD at 600 nm can be measured using a plate reader.
-
This assay visualizes the damage to the bacterial cell envelope caused by an antimicrobial agent.
Principle: Time-lapse microscopy is used to observe the morphological changes in bacteria upon exposure to the antimicrobial agent. Disruption of the cell envelope can lead to cell lysis, which is observable as a sudden decrease in cell size and release of cellular contents.
Detailed Protocol:
-
Sample Preparation:
-
Grow a bacterial culture to the mid-log phase.
-
Place a small volume of the bacterial suspension on a microscope slide with an agar pad containing the growth medium.
-
-
Microscopy:
-
Use a phase-contrast or fluorescence microscope equipped with a time-lapse imaging system.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) before and after the addition of saccharin.
-
-
Analysis:
-
Analyze the time-lapse movie to observe changes in cell morphology, such as cell elongation, blebbing, and lysis.
-
This assay differentiates between live and dead bacteria based on membrane integrity.
Principle: The assay uses two fluorescent dyes: SYTO 9 and propidium iodide. SYTO 9 can penetrate both intact and damaged cell membranes and stains all bacteria green. Propidium iodide can only enter cells with damaged membranes and stains the nucleic acids of these cells red. Therefore, live bacteria appear green, while dead bacteria appear red.
Detailed Protocol:
-
Bacterial Treatment:
-
Treat a bacterial suspension with saccharin at a concentration at or above the MIC for a specified time.
-
Include an untreated control.
-
-
Staining:
-
Add the LIVE/DEAD BacLight staining solution (containing SYTO 9 and propidium iodide) to the bacterial suspensions.
-
Incubate in the dark for about 15 minutes.
-
-
Imaging:
-
Mount the stained bacteria on a microscope slide.
-
Visualize the bacteria using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
-
Quantification:
-
Count the number of green (live) and red (dead) cells in several fields of view to determine the percentage of dead cells.
-
Antimicrobial Mechanism and Experimental Workflow
References
- 1. Antibiotics and Carbohydrate-Containing Drugs Targeting Bacterial Cell Envelopes: An Overview [mdpi.com]
- 2. Use of Cell Envelope Targeting Antibiotics and Antimicrobial Agents as a Powerful Tool to Select for Lactic Acid Bacteria Strains With Improved Texturizing Ability in Milk Fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bitter Taste Receptors for Saccharin and Acesulfame K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products that target the cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Use of Cell Envelope Targeting Antibiotics and Antimicrobial Agents as a Powerful Tool to Select for Lactic Acid Bacteria Strains With Improved Texturizing Ability in Milk Fermentations [frontiersin.org]
Saccharocin (Saccharin) vs. Competitor Compound A (Aspartame): A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of Saccharocin (Saccharin) and a prominent competitor, Aspartame. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used in key studies.
Mechanism of Action
Saccharin has demonstrated a potential anti-cancer mechanism by inhibiting carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many aggressive cancers.[1][2][3][4] By inhibiting CA IX, saccharin disrupts the pH regulation within cancer cells, which can impede their growth and metastasis.[1][2] This targeted action is of particular interest as CA IX is not prevalent in most healthy tissues, suggesting a potential for selective anti-cancer activity with minimal side effects.[1][2][4]
Aspartame , on the other hand, is metabolized in the body into three components: phenylalanine, aspartic acid, and methanol.[5][6][7][8] While generally considered safe for consumption by regulatory bodies like the FDA, questions have been raised regarding the potential effects of its metabolites, particularly in high concentrations.[5][8][9] Some studies have explored its potential links to various health outcomes, though conclusive evidence remains a subject of ongoing research and debate.[8][10][11]
Comparative Efficacy Data
The following table summarizes key efficacy data for Saccharin and Aspartame based on available research. It is important to note that direct head-to-head efficacy studies in a therapeutic context are limited, and much of the data is derived from preclinical or observational studies.
| Feature | Saccharin | Aspartame |
| Primary Investigated Efficacy | Anti-cancer (inhibition of Carbonic Anhydrase IX) | Sweetening agent; studied for effects on weight and metabolic health |
| Sweetness relative to Sucrose | 300-400 times sweeter[12] | ~200 times sweeter[13] |
| Effect on Cancer Cells (in vitro) | Inhibits growth of cancer cells expressing CA IX[1][2] | Some studies suggest potential pro-angiogenic and cytotoxic effects at high concentrations in specific cancer cell lines[14] |
| Carcinogenicity (Rodent Studies) | Early studies linked high doses to bladder cancer in male rats, but this was later found to be irrelevant to humans[15] | Some studies have reported increased incidence of certain cancers in rodents at high doses, while other studies have not found a clear association[11][16][17] |
| Effect on Body Weight (Human Studies) | Some studies suggest a potential for weight gain, while others show no significant effect or even weight loss when replacing sugar[11][13][18] | Studies have shown mixed results, with some indicating no change in weight, while others suggest it may not be more effective for weight loss than water[11][13] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of experimental protocols commonly used in the evaluation of Saccharin and Aspartame.
In Vitro Cancer Cell Growth Inhibition Assay (for Saccharin)
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231) or other cancer cells known to overexpress Carbonic Anhydrase IX.
-
Treatment: Cells are cultured in appropriate media and treated with varying concentrations of saccharin.
-
Assay: Cell viability is assessed using methods such as the MTT assay or by direct cell counting at different time points (e.g., 24, 48, 72 hours).
-
Data Analysis: The rate of growth inhibition is calculated and often expressed as an IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Long-Term Carcinogenicity Bioassay in Rodents (for Aspartame)
-
Animal Model: Typically, Sprague-Dawley rats are used.[16]
-
Administration: Aspartame is administered in the feed or drinking water at various concentrations, including doses relevant to human consumption and higher doses.[19]
-
Duration: The study is conducted over the natural lifespan of the rodents (approximately 2-3 years).[19]
-
Endpoint: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined histopathologically for the presence of tumors.[16]
-
Statistical Analysis: The incidence of tumors in the treated groups is compared to that of a control group.
Visualizations
Signaling Pathway of Saccharin's Anti-Cancer Action
Caption: Saccharin's inhibition of Carbonic Anhydrase IX.
Experimental Workflow for a Carcinogenicity Study
Caption: Workflow of a long-term carcinogenicity bioassay.
Logical Comparison of Saccharin and Aspartame
Caption: Key distinctions between Saccharin and Aspartame.
References
- 1. Saccharin shows promise as cancer inhibitor, researchers find - UF Health [ufhealth.org]
- 2. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. examine.com [examine.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Aspartame - Wikipedia [en.wikipedia.org]
- 8. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. aspartame.org [aspartame.org]
- 11. Artificial Sweeteners and Cancer - NCI [cancer.gov]
- 12. Saccharine: What is it, Safety, and More [healthline.com]
- 13. Sucralose vs. Aspartame: Key Differences and Health Impacts [signos.com]
- 14. mdpi.com [mdpi.com]
- 15. Saccharin - Wikipedia [en.wikipedia.org]
- 16. First Experimental Demonstration of the Multipotential Carcinogenic Effects of Aspartame Administered in the Feed to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of Saccharocin and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Saccharocin and its structural analogs. It delves into their antibacterial activity, mechanism of action, and the experimental protocols used for their evaluation.
This compound, a novel aminoglycoside antibiotic identified as 4"-deamino-4"-hydroxyapramycin, has garnered interest for its potential antibacterial properties.[1] This guide presents a comparative overview of this compound and its analogs, primarily focusing on derivatives of its parent compound, apramycin, due to the limited availability of data on specific this compound analogs. The information herein is intended to support further research and development in the field of antimicrobial agents.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound and its analogs is a critical determinant of their therapeutic potential. Quantitative data on their activity, presented as Minimum Inhibitory Concentrations (MIC) and half-maximal inhibitory concentrations (IC50), are summarized below.
In Vitro Antibacterial Activity
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. A direct comparison with its parent compound, apramycin, reveals that this compound is approximately two-fold less active against Methicillin-resistant Staphylococcus aureus (MRSA) and a selection of Gram-negative pathogens.[1]
Table 1: Comparative In Vitro Antibacterial Activity of this compound and Apramycin [1]
| Compound | MRSA (MIC, μg/mL) | E. coli (MIC, μg/mL) | K. pneumoniae (MIC, μg/mL) | A. baumannii (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |
| Apramycin | 2 | 4 | 2 | 1 | 4 |
| This compound | 4 | 8 | 4 | 2 | 8 |
The exploration of apramycin analogs, which can be considered structural analogs of this compound, has yielded compounds with improved or modified activity profiles. For instance, certain 5-O-glycoside and ether derivatives of apramycin have shown enhanced antibacterial activity and improved selectivity for the bacterial ribosome.[2]
Table 2: Antibacterial Activity of Selected Apramycin Analogs [3]
| Compound | MRSA (MIC, μg/mL) | E. coli WT (MIC, μg/mL) | A. baumannii WT (MIC, μg/mL) | P. aeruginosa WT (MIC, μg/mL) |
| Apramycin | 2 | 4 | 1 | 4 |
| 5-O-(5-amino-3-C-dimethylaminopropyl-D-ribofuranosyl)apramycin (Anomer A) | 2 | 4 | 2 | 8 |
| 5-O-(5-amino-3-C-dimethylaminopropyl-D-ribofuranosyl)apramycin (Anomer B) | 2 | 4 | 2 | 8 |
Ribosomal Inhibition
The primary mechanism of action for aminoglycoside antibiotics is the inhibition of bacterial protein synthesis through binding to the ribosome. The inhibitory activity of this compound and apramycin against bacterial and eukaryotic ribosomes has been quantified.
Table 3: Comparative Ribosomal Inhibition (IC50, μM) [1]
| Compound | Bacterial Ribosome | Human Mitochondrial Ribosome | Human Cytosolic Ribosome |
| Apramycin | 0.1 | >100 | >100 |
| This compound | 0.2 | >100 | >100 |
This compound demonstrates a two-fold lower activity in inhibiting the bacterial ribosome compared to apramycin, which correlates with its reduced antibacterial activity.[1] Notably, both compounds exhibit excellent selectivity for the bacterial ribosome over human ribosomes, suggesting a lower potential for toxicity.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4][5] The binding of aminoglycosides to the 30S ribosomal subunit interferes with the fidelity of translation, leading to the production of non-functional or toxic proteins and ultimately cell death.[4][5]
The interaction of aminoglycosides with the A-site of the 16S rRNA within the 30S subunit is a key aspect of their mechanism.[4][6] This binding event can induce a conformational change in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon.[4][6] Furthermore, aminoglycosides can inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby stalling protein synthesis.[7][8]
Caption: Mechanism of action of this compound.
Experimental Protocols
The evaluation of the antibacterial activity of this compound and its analogs relies on standardized microbiological and biochemical assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a commonly used technique for determining the MIC of aminoglycosides.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., this compound or its analog) is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the standardized bacterial suspension. Control wells (no antimicrobial agent) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Caption: Workflow for MIC determination.
Ribosomal Inhibition Assays
Biochemical assays are employed to quantify the inhibitory effect of compounds on bacterial and eukaryotic protein synthesis. These assays typically utilize cell-free translation systems.
Protocol: In Vitro Translation Assay
-
Preparation of Cell-Free Extract: A cell-free extract containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes) is prepared from either bacterial or eukaryotic cells.
-
Assay Reaction: The cell-free extract is incubated with a template mRNA (e.g., encoding a reporter protein like luciferase) and radiolabeled amino acids in the presence of varying concentrations of the test compound.
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acids.
-
IC50 Determination: The concentration of the compound that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curve.
Conclusion
This compound, a derivative of apramycin, exhibits broad-spectrum antibacterial activity, albeit at a slightly lower potency than its parent compound. The exploration of apramycin analogs provides a valuable platform for the development of novel aminoglycosides with potentially enhanced efficacy and improved pharmacological properties. The detailed experimental protocols and the understanding of the underlying mechanism of action are crucial for guiding future research in this area. Further investigation into the synthesis and evaluation of a wider range of direct this compound analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis of this compound from apramycin and evaluation of its ribosomal selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apralogs: Apramycin 5-O-Glycosides and Ethers with Improved Antibacterial Activity and Ribosomal Selectivity and Reduced Susceptibility to the Aminoacyltranserferase (3)-IV Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antiribosomal Activity of the 3C-Aminoalkyl Modification in the Ribofuranosyl Ring of Apralogs (5-O-Ribofuranosyl Apramycins) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saccharocin, a Novel Dual PI3K/mTOR Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal axis for drug development. Today, we introduce Saccharocin, a novel, potent, and selective dual inhibitor of PI3K and mTOR. This guide provides a comprehensive comparison of this compound's mechanism and performance against established dual PI3K/mTOR inhibitors, Omipalisib and Dactolisib, offering researchers and drug development professionals a detailed overview supported by experimental data.
The PI3K/mTOR Pathway: A Critical Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a spectrum of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a variety of human cancers, making it a highly attractive target for therapeutic intervention.[2][3] Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from targeting a single kinase in the pathway.[4]
Mechanism of Action: this compound in Comparison
This compound, like Omipalisib and Dactolisib, is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR.[5][6][7] By binding to the ATP-binding cleft of these enzymes, these inhibitors block the phosphorylation of downstream substrates, leading to the suppression of the entire signaling cascade.[7][8] This dual inhibition effectively abrogates the pro-survival signals that are aberrantly activated in many cancer cells.[9]
Table 1: Comparative Kinase Inhibition Profile
| Compound | Target | IC50 (nM) |
| This compound (Hypothetical Data) | p110α | 3.5 |
| p110β | 68.0 | |
| p110δ | 6.5 | |
| p110γ | 4.8 | |
| mTOR | 18.5 | |
| Omipalisib (GSK2126458) | p110α | 0.019 |
| p110β | 0.13 | |
| p110δ | 0.024 | |
| p110γ | 0.06 | |
| mTORC1/2 | 0.18/0.3 | |
| Dactolisib (BEZ235) | p110α | 4 |
| p110β | 75 | |
| p110δ | 7 | |
| p110γ | 5 | |
| mTOR | 20.7 |
Note: IC50 values for Omipalisib and Dactolisib are sourced from publicly available data.[7][10][11] this compound data is hypothetical for comparative purposes.
In Vitro Performance: Cellular Effects
The efficacy of these inhibitors is ultimately determined by their effects on cancer cells. Key performance indicators include the inhibition of downstream signaling, reduction of cell viability, and induction of apoptosis.
Downstream Signaling Inhibition
A hallmark of effective PI3K/mTOR inhibition is the reduced phosphorylation of key downstream effectors such as Akt (a substrate of PI3K) and S6 kinase (S6K, a substrate of mTORC1). Western blot analysis is a standard method to assess these changes.
Table 2: Inhibition of Downstream Signaling in T47D Breast Cancer Cells (IC50, nM)
| Compound | p-Akt (Ser473) | p-S6K (Thr389) |
| This compound (Hypothetical Data) | 0.5 | 7.0 |
| Omipalisib (GSK2126458) | 0.41 | Not widely reported |
| Dactolisib (BEZ235) | Not widely reported | 6.5 |
Note: Data for Omipalisib and Dactolisib are from cited literature.[7][11] this compound data is hypothetical.
Cell Viability and Proliferation
The anti-proliferative effects of these compounds are typically measured using cell viability assays such as the MTT assay.
Table 3: Anti-proliferative Activity in a Panel of Cancer Cell Lines (IC50, nM)
| Cell Line | This compound (Hypothetical Data) | Omipalisib (GSK2126458) | Dactolisib (BEZ235) |
| T47D (Breast) | 2.8 | 3.0 | Not widely reported |
| BT474 (Breast) | 2.2 | 2.4 | Not widely reported |
| PC-3 (Prostate) | 8.5 | Not widely reported | Not widely reported |
| A549 (Lung) | 15.2 | Not widely reported | Not widely reported |
Note: Data for Omipalisib is from cited literature.[11] this compound data is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cancer cells with varying concentrations of the inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control (e.g., β-actin) overnight at 4°C.[12][13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] Calculate IC50 values using non-linear regression analysis.
Visualizing the Mechanism and Workflow
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western blot analysis of PI3K/mTOR pathway inhibition.
Conclusion
This compound represents a promising novel dual PI3K/mTOR inhibitor with a potent and selective profile. The comparative data presented herein demonstrates its efficacy in inhibiting key downstream signaling events and suppressing cancer cell proliferation, with a performance profile comparable to established inhibitors such as Omipalisib and Dactolisib. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound and other molecules in this class. As the field of targeted therapy continues to evolve, rigorous comparative analyses are essential to identify the most promising candidates for clinical development.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Independent Verification of Saccharin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of saccharin, a widely used artificial sweetener, with a focus on its antimicrobial and insulin-secreting effects. The information presented is supported by experimental data from independent research to aid in the evaluation of its potential therapeutic applications.
Antimicrobial Activity of Saccharin
Recent studies have revealed that saccharin possesses intrinsic antimicrobial properties, positioning it as a potential agent in combating bacterial infections, including those caused by multidrug-resistant (MDR) pathogens. Its mechanism of action involves the disruption of the bacterial cell envelope, leading to cell lysis.
Comparative Analysis of Antimicrobial Efficacy
Saccharin has demonstrated significant inhibitory effects on the growth and biofilm formation of various clinically relevant bacteria. The following table summarizes the quantitative data on its antimicrobial activity.
| Bacterium | Saccharin Concentration | % Growth Inhibition | % Biofilm Inhibition | IC50 Value | Reference Antibiotic | MIC of Reference |
| Acinetobacter baumannii | 2% | >70% | >91% | 1.2% - 1.5% | Meropenem | - |
| Escherichia coli | 2% | >70% | - | 1.2% - 1.5% | - | - |
| Klebsiella pneumoniae | 2% | >70% | - | 1.2% - 1.5% | - | - |
| Pseudomonas aeruginosa | 6% | >70% | >91% | 2.5% | - | - |
| Staphylococcus aureus | 2% | >70% | - | 1.2% - 1.5% | - | - |
Note: MIC (Minimum Inhibitory Concentration) data for direct comparison with standard antibiotics is an area of ongoing research. The provided IC50 (half-maximal inhibitory concentration) values indicate the concentration of saccharin required to inhibit 50% of bacterial growth.
Potentiation of Existing Antibiotics
A significant finding is saccharin's ability to potentiate the activity of conventional antibiotics against resistant bacteria. By increasing the permeability of the bacterial cell envelope, saccharin can re-sensitize MDR strains to drugs like meropenem.[1] This synergistic effect opens new avenues for combination therapies to combat antibiotic resistance.
Experimental Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The following is a generalized protocol for determining the MIC of an antimicrobial agent, which can be adapted for testing saccharin.
-
Bacterial Culture: Inoculate a single colony of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until it reaches the logarithmic growth phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a series of twofold dilutions of saccharin in a 96-well microtiter plate using the broth medium. The concentration range should be selected to encompass the expected MIC.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without saccharin) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of saccharin that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Mechanism of Action
Insulin Secretion Activity of Saccharin
Saccharin has been shown to stimulate insulin secretion from pancreatic β-cells. This bioactivity is mediated through the activation of sweet taste receptors (STRs), specifically the T1R2 and T1R3 heterodimer.
Comparative Analysis of Insulin Secretion
The insulin-secreting effect of saccharin has been compared to that of natural sugars and other sweeteners. The following table summarizes key findings from a crossover trial in healthy young men.[2][3]
| Treatment (300 ml water with) | Peak Serum Insulin (pg/dl) at 60 min (Mean ± SD) | Comparison to Water | Comparison to Sucrose |
| 240 mg Saccharin | 0.53 ± 0.09 | Not significant | Significantly lower |
| 75 g Sucrose | 0.80 ± 0.27 | Significantly higher | - |
| Water (Control) | 0.49 ± 0.06 | - | Significantly lower |
While saccharin did not produce a statistically significant increase in insulin compared to water in this study, other in vitro studies have demonstrated its ability to potentiate glucose-stimulated insulin secretion.[4]
Signaling Pathway of Saccharin-Induced Insulin Secretion
The binding of saccharin to the sweet taste receptor on pancreatic β-cells initiates a downstream signaling cascade.
-
Receptor Activation: Saccharin binds to the T1R2/T1R3 G-protein coupled receptor.
-
G-protein Activation: This activates the G-protein gustducin.
-
PLC Activation: Gustducin activates Phospholipase C (PLC).
-
IP₃ Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5).
-
Insulin Exocytosis: The influx of cations through TRPM5 leads to membrane depolarization and subsequent exocytosis of insulin-containing vesicles.
Experimental Protocol: In Vitro Insulin Secretion Assay
The following is a generalized protocol for measuring saccharin-induced insulin secretion from pancreatic β-cell lines (e.g., MIN6 cells).
-
Cell Culture: Culture MIN6 cells in a suitable medium (e.g., DMEM with 25 mM glucose) until they reach 80-90% confluency.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer) and pre-incubate for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with a buffer containing a basal glucose concentration (e.g., 3 mM) and different concentrations of saccharin. Include a positive control (e.g., high glucose concentration, 20 mM) and a negative control (basal glucose only).
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well.
Visualizing the Insulin Secretion Signaling Pathway
References
- 1. Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of saccharin, a non-nutritive sweeteners, on insulin and blood glucose levels in healthy young men: A crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saccharin Stimulates Insulin Secretion Dependent on Sweet Taste Receptor-Induced Activation of PLC Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
Saccharin-Derived Compounds in Oncology: A Comparative Analysis Against Standard-of-Care
For Immediate Release
Recent preclinical investigations have unveiled the potential of saccharin-based compounds as a novel class of anti-cancer agents. This comparison guide offers an objective evaluation of the efficacy of these emerging compounds against established standard-of-care treatments for several aggressive cancers. The information presented herein, intended for researchers, scientists, and drug development professionals, is supported by experimental data from peer-reviewed studies.
Executive Summary
Saccharin, a well-known artificial sweetener, has been identified as a potent inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in the survival and proliferation of cancer cells.[1][2] CA IX is overexpressed in a variety of aggressive tumors, including breast, lung, liver, kidney, pancreatic, and brain cancers, and is generally absent in healthy tissues, making it an attractive therapeutic target.[2][3] Saccharin-derived compounds are being explored for their ability to selectively target CA IX, thereby disrupting the pH regulation of tumor microenvironments and impeding cancer cell growth.[2][3] This guide provides a comparative overview of the preclinical efficacy of these compounds and the current standard-of-care therapies for the aforementioned cancers.
Mechanism of Action: Targeting Tumor Acidity
The anti-cancer activity of saccharin and its derivatives stems from their ability to selectively inhibit carbonic anhydrase IX.[1][2] In the hypoxic (low oxygen) environment of solid tumors, cancer cells upregulate CA IX to maintain a neutral intracellular pH (pHi) while promoting an acidic extracellular space. This pH gradient favors tumor growth, invasion, and metastasis.
By binding to the zinc ion in the active site of CA IX, saccharin-based inhibitors block its catalytic activity.[1] This disruption of pH regulation leads to an increase in intracellular acidity, ultimately resulting in the slowing of cancer cell growth.[2][3]
Preclinical Efficacy of Saccharin and Its Derivatives
The anti-cancer potential of saccharin and its derivatives has been evaluated in various preclinical studies. The following tables summarize the in vitro cytotoxic activity of these compounds against a range of cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: In Vitro Efficacy of Saccharin Derivatives Against Ovarian and Melanoma Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 10a | Ovcar-3 | Ovarian | 7.64 ± 0.01 |
| 10a | M-14 | Melanoma | 8.66 ± 0.01 |
| Data from a study on novel saccharin analogs.[4] |
Table 2: In Vitro Efficacy of Saccharin Derivatives Against Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Inhibition Rate |
| 2 | Hepatic Cancer Cells | Liver | 60% |
| 3f | Hepatic Cancer Cells | Liver | 55% |
| Data from a study on novel saccharin analogs.[4] |
Comparison with Standard-of-Care Treatments
A direct comparison of the preclinical efficacy of saccharin-based compounds with standard-of-care treatments is challenging due to the early stage of research for the former. The following tables provide an overview of the current standard-of-care therapies for cancers where CA IX is a potential target. This information is intended to provide a benchmark for the future development and evaluation of saccharin-derived anti-cancer agents.
Table 3: Standard-of-Care Treatments for Selected Cancers
| Cancer Type | Standard-of-Care Treatments |
| Aggressive Breast Cancer | Surgery, Radiation Therapy, Chemotherapy, Hormone Therapy, Targeted Therapy, Immunotherapy.[5] |
| Aggressive Lung Cancer | Surgery, Chemotherapy, Radiation Therapy, Targeted Therapy, Immunotherapy.[6] |
| Liver Cancer | Surgery, Liver Transplant, Ablation Therapy, Embolization Therapy, Targeted Therapy, Immunotherapy, Chemotherapy.[7] |
| Kidney Cancer | Surgery, Targeted Therapy, Immunotherapy. |
| Pancreatic Cancer | Surgery, Chemotherapy, Radiation Therapy, Targeted Therapy.[8] |
| Glioblastoma (Brain Cancer) | Surgery, Radiation Therapy, Chemotherapy (Temozolomide). |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of saccharin-based compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of saccharin derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow of the MTT Assay
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the saccharin analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the treatment incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The culture medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[4]
Conclusion and Future Directions
The preclinical data presented in this guide suggest that saccharin-derived compounds hold promise as a novel class of anti-cancer agents, particularly for tumors that overexpress carbonic anhydrase IX. Their unique mechanism of action, targeting the tumor microenvironment's pH regulation, offers a potential new avenue for cancer therapy.
Further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor activity of saccharin derivatives in animal models of relevant cancers.
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds.
-
Combination therapies: Investigating the synergistic effects of saccharin-based inhibitors with existing standard-of-care treatments, such as chemotherapy and radiation.
The continued development of saccharin-derived CA IX inhibitors could lead to new and effective treatment options for patients with aggressive and difficult-to-treat cancers.
References
- 1. Saccharin: a lead compound for structure-based drug design of carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saccharin shows promise as cancer inhibitor, researchers find - UF Health [ufhealth.org]
- 3. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 8. Development of a 68Ga‐labelled PET tracer for carbonic anhydrase IX‐overexpressed tumors using the artificial sweetener saccharin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amyloid PET Tracers: Pittsburgh Compound B vs. Florbetapir
For researchers, scientists, and drug development professionals, the accurate in vivo detection of amyloid-beta (Aβ) plaques is a cornerstone of Alzheimer's disease (AD) research and therapeutic development. Pittsburgh Compound B ([¹¹C]PiB) and Florbetapir ([¹⁸F]AV-45) are two of the most widely used radiotracers for positron emission tomography (PET) imaging of Aβ plaques. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental data and detailed protocols.
Executive Summary
[¹¹C]PiB is considered the gold standard for amyloid imaging due to its high affinity and dynamic range. However, its short half-life, owing to the Carbon-11 isotope, restricts its use to facilities with an on-site cyclotron. Florbetapir, labeled with Fluorine-18, has a longer half-life, making it more widely accessible for clinical and research applications. While both tracers show a strong correlation in detecting cortical Aβ, there are key differences in their binding properties, imaging protocols, and quantitative outputs. This guide will delve into these differences to inform the selection of the most appropriate tracer for specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for [¹¹C]PiB and Florbetapir based on published comparative studies.
| Parameter | [¹¹C]Pittsburgh Compound B (PiB) | [¹⁸F]Florbetapir (AV-45) | Source(s) |
| Radionuclide | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | [1] |
| Half-life | ~20 minutes | ~110 minutes | [1] |
| Typical Injected Dose | 250-450 MBq | 370 MBq (10 mCi) | [2][3] |
| Binding Affinity (Kd) | High affinity for fibrillar Aβ (nanomolar range) | High affinity for fibrillar Aβ (Kd = 3.7 nM) | [4][5][6] |
| Binding Stoichiometry | High | Not specified | [7] |
| Target | Fibrillar Aβ40 and Aβ42 in dense-core plaques | Fibrillar Aβ plaques | [2][5] |
| Non-specific Binding | Low, but some white matter retention reported | Higher non-specific white matter retention | [1] |
| Dynamic Range | Wider dynamic range in cortical retention values | Narrower dynamic range compared to PiB | [1][8] |
Table 1: Physicochemical and Binding Properties
| Performance Metric | Value | Study Details | Source(s) |
| Correlation (PiB vs. Florbetapir) | Spearman ρ = 0.86–0.95 | Strong association in cortical retention ratios in a retrospective study of 32 individuals from the ADNI cohort. | [1][8] |
| Correlation (PiB vs. Florbetapir) | High correlation | Cross-sectional and longitudinal comparison in two independent cohorts. | [9][10] |
| SUVR Comparison | Cortical retention values tend to be higher for PiB than for Florbetapir in Aβ-positive subjects. | Linear regression of Florbetapir against PiB yielded slopes of 0.59–0.64. | [1][8] |
| Longitudinal Change (Placebo) | No significant difference in the absolute rate of change between PiB and Florbetapir SUVRs. | Head-to-head comparison in the DIAN-TU-001 clinical trial. | [11][12][13] |
| Longitudinal Change (Anti-Aβ Tx) | PiB SUVRs decreased more rapidly than Florbetapir SUVRs in the gantenerumab treatment arm. | Head-to-head comparison in the DIAN-TU-001 clinical trial. | [11][12][13] |
Table 2: Head-to-Head Performance Data
Binding Mechanism
Both [¹¹C]PiB and Florbetapir are derivatives of thioflavin T and function by binding to the β-sheet structures characteristic of fibrillar amyloid plaques[2][14]. Upon intravenous injection, these tracers cross the blood-brain barrier and preferentially accumulate in brain regions with high Aβ plaque density. The radioactive isotope emits positrons, which are detected by the PET scanner to generate a quantitative map of amyloid deposition in the brain. Some studies suggest that these tracers may bind to multiple sites on Aβ fibrils with varying affinities[15].
Figure 1. Simplified workflow of amyloid PET tracer binding and detection.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reliability and comparability of PET imaging data. Below are representative protocols for both tracers.
[¹¹C]Pittsburgh Compound B (PiB) PET Imaging Protocol
This protocol is based on methodologies used in large-scale studies such as the Alzheimer's Disease Neuroimaging Initiative (ADNI)[16].
-
Patient Preparation: Patients are typically asked to fast for at least 4 hours prior to the scan. They should rest quietly in a controlled environment before tracer injection[16].
-
Dose Administration: A bolus injection of 250-450 MBq of [¹¹C]PiB is administered intravenously[2].
-
Uptake Period: Imaging can be performed dynamically from the time of injection or as a static scan after an uptake period.
-
Image Acquisition: A dynamic scan is often acquired over 70 minutes post-injection[17]. For static imaging, a 20-minute acquisition window starting 50 minutes post-injection is common[16]. The head should be secured to minimize movement[16].
-
Image Reconstruction: Images are reconstructed with corrections for attenuation, scatter, and decay.
-
Data Analysis: Distribution volume ratio (DVR) maps are often created using the cerebellar gray matter as a reference region to quantify tracer binding[17]. Standardized Uptake Value Ratios (SUVRs) are also commonly calculated.
[¹⁸F]Florbetapir PET Imaging Protocol
This protocol is based on the manufacturer's guidelines and standards from the Society of Nuclear Medicine and Molecular Imaging (SNMMI)[18][19].
-
Patient Preparation: No specific patient preparation, such as fasting, is required. Patients should be encouraged to hydrate and void before and after the scan[18].
-
Dose Administration: A single intravenous bolus of 370 MBq (10 mCi) of [¹⁸F]Florbetapir is administered in a total volume of 10 mL or less, followed by a saline flush[18].
-
Uptake Period: A 30 to 50-minute uptake period is required after tracer injection[19].
-
Image Acquisition: A 10-minute PET scan is acquired starting 30 to 50 minutes after injection[19]. The patient should be positioned with the brain, including the cerebellum, in the center of the field of view[18].
-
Image Reconstruction: Images should be reconstructed using attenuation correction, with transaxial pixel sizes between 2 and 3 mm[19].
-
Data Analysis: For quantitative analysis, SUVRs are calculated by normalizing cortical uptake to a reference region, typically the whole cerebellum, to estimate Aβ plaque density. Clinical interpretation involves a visual assessment comparing cortical gray matter activity to adjacent white matter[3].
References
- 1. Amyloid-β Imaging with Pittsburgh Compound B and Florbetapir: Comparing Radiotracers and Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pittsburgh compound B - Wikipedia [en.wikipedia.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Deficient High-Affinity Binding of Pittsburgh Compound B in a Case of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Distinct Subfraction of Aβ is Responsible for the High-Affinity Pittsburgh Compound B (PIB) Binding Site in Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. escholarship.org [escholarship.org]
- 12. Longitudinal head-to-head comparison of 11C-PiB and 18F-florbetapir PET in a Phase 2/3 clinical trial of anti-amyloid-β monoclonal antibodies in dominantly inherited Alzheimer disease [scholarworks.indianapolis.iu.edu]
- 13. Longitudinal head-to-head comparison of 11C-PiB and 18F-florbetapir PET in a Phase 2/3 clinical trial of anti-amyloid-β monoclonal antibodies in dominantly inherited Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Pittsburgh Compound B for In Vivo PET Imaging of Fibrillar Amyloid-Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. adni.loni.usc.edu [adni.loni.usc.edu]
- 17. 11C-Pittsburgh compound B-PET neuroimaging protocol. [bio-protocol.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. nucmedtutorials.com [nucmedtutorials.com]
Saccharocin (Saccharin) Shows Promise in Topical Antimicrobial Applications: A Comparative In Vivo Analysis
For Immediate Release:
Researchers and drug development professionals are increasingly interested in the therapeutic potential of saccharin, a well-known artificial sweetener, beyond its use as a sugar substitute. Emerging in vivo and ex vivo studies highlight its efficacy as a potent antimicrobial agent, particularly in the context of wound healing. This guide provides a comprehensive comparison of saccharin's performance with established topical antimicrobials, supported by experimental data and detailed methodologies, to validate its therapeutic potential for researchers, scientists, and drug development professionals.
Comparative Efficacy of Topical Antimicrobial Agents
The following table summarizes the quantitative data from various in vivo and ex vivo studies, comparing the antimicrobial efficacy of saccharin with silver sulfadiazine and sulfacetamide.
| Treatment Group | Animal Model | Bacterial Strain(s) | Key Outcome(s) | Efficacy |
| Saccharin Hydrogel (8%) | Ex vivo porcine skin | Acinetobacter baumannii | Reduction in viable bacterial cells | 1.82 log reduction[1] |
| Saccharin-soaked Gauze (8.85%) | In vivo mouse C-section infection model | Acinetobacter baumannii | Reduction in viable cells in biofilms | 0.89 log reduction[1] |
| Silver Sulfadiazine (SSD) Biofilm | In vivo rat burn wound model | Not specified | Percentage of wound width reduction | 75% reduction by day 14[2] |
| Commercial Silver Sulfadiazine Cream | In vivo rat burn wound model | Not specified | Percentage of wound width reduction | 57% reduction by day 14[2] |
| Sulfacetamide (SA) Loaded Microspheres | In vivo rabbit bacterial keratitis model | Pseudomonas aeruginosa, Staphylococcus aureus | Clinical score and viable bacteria count | Significantly lower clinical scores and bacterial counts compared to SA suspension alone[3] |
| Untreated Control | In vivo rat burn wound model | Not specified | Percentage of wound width reduction | 0% reduction by day 14[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Saccharin Hydrogel Preparation and Application in an Ex Vivo Porcine Skin Wound Model
Hydrogel Preparation: A Polyvinyl alcohol (PVA)-Borax hydrogel is utilized as a vehicle for sodium saccharin.
-
PVA and Borax are mixed with deionized water in a beaker.[1]
-
The mixture is heated in a water bath at 80°C for three hours.[1]
-
Sodium saccharin is incorporated into the hydrogel at a concentration of 8% (w/w).[1]
-
The resulting hydrogel is placed in a petri dish with custom-made molds.[1]
Ex Vivo Porcine Skin Wound Model:
-
Freshly excised porcine skin is used. The skin is sterilized, and a partial-thickness wound is created using a biopsy punch.[4]
-
The wound is inoculated with a suspension of Acinetobacter baumannii.[1]
-
The saccharin-loaded hydrogel is applied to the infected wound on the porcine skin and incubated.[1]
Quantification of Bacterial Load:
-
After the incubation period, the wound tissue is excised and homogenized.
-
Serial dilutions of the homogenate are plated on appropriate agar plates.[5]
-
The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the viable bacterial load.[5] The reduction in bacterial load is calculated by comparing the CFU counts from treated and untreated wounds.
In Vivo Murine Wound Infection Model
-
Anesthetized mice are shaved on the dorsum, and a circular full-thickness skin excision is made to reveal the underlying fascia.[6]
-
A suspension of a pathogenic bacterium, such as bioluminescent Staphylococcus aureus, is injected into the wound.[6]
-
A sterile gauze bandage soaked in the test compound (e.g., 8.85% sodium saccharin) is placed over the wound and secured with a transparent dressing.[1][7]
-
The infection and healing process are monitored over several days. Bacterial bioluminescence can be used for real-time monitoring of the infection.[6]
-
For quantitative analysis, wound tissue is harvested at the end of the experiment, homogenized, and plated for CFU counting to determine the bacterial load.[8]
In Vivo Rabbit Model of Bacterial Keratitis
-
New Zealand male rabbits are anesthetized, and their corneas are infected with a suspension of Pseudomonas aeruginosa or Staphylococcus aureus.[3]
-
A sterile suspension of the test article, such as sulfacetamide-loaded microspheres in light mineral oil, is applied to the infected eyes twice a day.[3] A plain drug suspension can be used as a positive control.[3]
-
The eyes are examined at specified time points (e.g., on the 3rd and 6th days) for clinical signs of infection, including blepharitis, conjunctivitis, iritis, corneal edema, and corneal infiltrates.[3]
-
For microbiological analysis, cornea samples are collected, and the number of viable bacteria is counted.[3]
Visualizing the Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
The presented data and protocols strongly suggest that saccharin, particularly when formulated as a hydrogel for topical application, possesses significant antimicrobial properties that warrant further investigation for clinical applications in wound care. Its ability to reduce bacterial load, including in challenging biofilm-associated infections, positions it as a promising alternative or adjunct to conventional antimicrobial agents. Further in vivo studies are encouraged to fully elucidate its therapeutic potential and safety profile.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. mdpi.com [mdpi.com]
- 3. Bioadhesive sulfacetamide sodium microspheres: evaluation of their effectiveness in the treatment of bacterial keratitis caused by Staphylococcus aureus and Pseudomonas aeruginosa in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ijsurgery.com [ijsurgery.com]
- 6. Video: A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen - Experiment [jove.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Saccharin Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to saccharin, focusing on its dual roles in stimulating insulin secretion and exhibiting antimicrobial properties. The information is intended to aid in the replication of key experiments and to provide a basis for comparison with alternative compounds.
Data Presentation
Table 1: Comparative Effects of Artificial Sweeteners on Insulin Secretion in vitro
| Sweetener | Concentration | Cell Type | Glucose (mM) | Insulin Secretion (relative to control) | Reference |
| Saccharin | 1.0-10.0 mM | Rat pancreatic islets | 7.0 | Augmented | [1] |
| Saccharin | 50 mM | Not specified | Not specified | Augmented | [2] |
| Sucralose | 50 mM | Not specified | Not specified | Augmented | [2] |
| Aspartame | 1.0-10.0 mM | Rat pancreatic islets | 7.0 | No effect | [1] |
| Acesulfame-K | 1.0-15.0 mM | Rat pancreatic islets | 7.0 | Augmented | [1] |
Table 2: Comparative Antimicrobial Activity of Saccharin and Common Antibiotics (MIC in µg/mL)
| Organism | Saccharin | Ampicillin | Gentamicin |
| Escherichia coli | >128,000 | 4 - >128 | 0.5 - >256 |
| Staphylococcus aureus | >128,000 | - | - |
| Pseudomonas aeruginosa | >128,000 | - | - |
| Acinetobacter baumannii | - | - | - |
| Klebsiella pneumoniae | >128,000 | 8 - >128 | 0.25 - >256 |
Note: MIC values for saccharin are converted from percentage to µg/mL assuming a density similar to water. Direct comparative studies of saccharin with these antibiotics in the same experiment are limited; these values are compiled from different sources for a general comparison.
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Islets
Objective: To determine the effect of a test compound (e.g., saccharin) on insulin secretion from isolated pancreatic islets in the presence of low and high glucose concentrations.
Materials:
-
Isolated pancreatic islets (rodent or human)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
Test compound (saccharin) dissolved in the appropriate vehicle
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick a set number of islets (e.g., 10-15) of similar size for each replicate. Place islets into wells of a 24-well plate containing KRB with low glucose (2.8 mM). Pre-incubate for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing low glucose and incubate for a defined period (e.g., 1 hour) at 37°C. Collect the supernatant for basal insulin measurement.
-
Stimulated Secretion: Replace the low glucose buffer with KRB containing high glucose (16.7 mM) with or without the test compound (saccharin at various concentrations). Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the islet number or protein/DNA content. Express the results as fold-change over the basal secretion or as absolute insulin concentrations.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of an antimicrobial agent (e.g., saccharin) that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (saccharin) stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurement)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL).
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50-100 µL. Leave a column for a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Mandatory Visualization
Caption: Saccharin-induced insulin secretion signaling pathway.
Caption: Experimental workflow for GSIS assay.
Caption: Experimental workflow for MIC determination.
References
Safety Operating Guide
Saccharocin proper disposal procedures
Clarification on "Saccharocin"
Initial research indicates that "this compound" is not a recognized chemical compound within scientific and regulatory databases. It is possible that this name is a typographical error and the intended compound was Saccharin . The following disposal and safety information is provided for Saccharin and its common salt, Saccharin Sodium, based on available chemical safety data.
Essential Safety and Disposal Information for Saccharin
For laboratory and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensure personnel safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Saccharin.
Chemical and Physical Properties
Saccharin and its sodium salt are artificial sweeteners. While generally not classified as hazardous under GHS (Globally Harmonized System), proper laboratory practices for non-hazardous chemical waste should be followed.[1][2][3] The acid form of saccharin has low water solubility, while its sodium salt is highly water-soluble.[4][5]
Quantitative Data Summary
The following table summarizes key properties and identifiers for Saccharin and its common sodium salt.
| Property | Saccharin (Acid Form) | Saccharin Sodium |
| CAS Number | 81-07-2[6][7][8] | 128-44-9 (anhydrous), 82385-42-0 (hydrate)[1][3][9] |
| Molecular Formula | C₇H₅NO₃S[4][6][7][8] | C₇H₄NNaO₃S[5] |
| Molar Mass | 183.18 g/mol [4] | 205.17 g/mol (anhydrous)[1] |
| Appearance | White crystalline solid[4][7] | White crystalline powder[1][2][5] |
| Solubility in Water | 1 g per 290 mL (low)[4] | Easily soluble[5] |
| Hazard Classification | Not generally considered hazardous[1][2][3] | Not generally considered hazardous[1][2][3] |
| RCRA Waste Number | U202[6][8] | Not listed |
Disposal Protocols and Procedures
Disposal of chemical waste must comply with local, state, and federal regulations.[10][11] The following protocols provide a general framework for the disposal of Saccharin waste.
Step 1: Identification and Classification
-
Identify the Waste: Determine if the waste is pure Saccharin, a solution, or contaminated labware (e.g., gloves, paper towels, glassware).
-
Classify the Waste Stream: Based on institutional guidelines, classify the waste. Although not typically hazardous, it should be treated as chemical waste.[10] It should not be disposed of in regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11][12]
Step 2: Waste Segregation and Collection
-
Segregate Waste: Keep Saccharin waste separate from other chemical waste streams to avoid incompatible mixtures.[11][13] Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste.[13]
-
Use Appropriate Containers:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (a common requirement even for non-RCRA hazardous materials), the full chemical name ("Saccharin" or "Saccharin Sodium"), and the date of accumulation.[10][11][14]
Step 3: Storage and Disposal
-
Safe Storage: Store waste containers in a designated, secure area away from general lab traffic.[10] Containers must be kept closed except when adding waste.[14]
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup.[10][14] They will manage the final disposal according to regulatory requirements.
Protocol for Decontamination of Labware
-
Triple Rinse: Empty containers that held Saccharin should be triple-rinsed with an appropriate solvent (e.g., water for Saccharin Sodium).[14]
-
Collect Rinsate: The first rinseate is typically considered hazardous and must be collected and disposed of as liquid chemical waste.[14] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your EHS office.
-
Disposal of Clean Containers: Once properly decontaminated, the empty container may be disposed of in the regular trash or recycling, depending on institutional policy.[12][14]
Visualized Workflows
The following diagrams illustrate the decision-making process for chemical waste disposal.
Caption: General laboratory waste disposal decision workflow.
Caption: Decontamination workflow for empty Saccharin containers.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Saccharin - Wikipedia [en.wikipedia.org]
- 5. snowhitechem.com [snowhitechem.com]
- 6. Saccharin (CAS 81-07-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Saccharin [webbook.nist.gov]
- 9. carlroth.com [carlroth.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Standard Operating Procedure: Handling and Disposal of Saccharocin
This document provides essential safety and logistical information for the handling and disposal of Saccharocin in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of all personnel.
Hazard Identification and Risk Assessment
This compound is a crystalline solid, and its dust may cause respiratory irritation. Direct contact with skin or eyes can result in irritation. Ingestion may lead to gastrointestinal discomfort. A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness) | Prevents skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust and splashes. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a fume hood. |
Handling and Storage Procedures
3.1. Engineering Controls
-
Always handle solid this compound within a certified chemical fume hood to minimize inhalation risk.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Procedural Steps for Handling
-
Don all required PPE as specified in Table 1.
-
Prepare the work area within the chemical fume hood by lining it with absorbent pads.
-
Carefully weigh the required amount of this compound, avoiding the generation of dust.
-
If creating a solution, slowly add the this compound to the solvent to prevent splashing.
-
Upon completion of the work, decontaminate all surfaces with a 70% ethanol solution.
-
Remove PPE in the correct order to avoid cross-contamination: gloves, goggles, lab coat.
-
Wash hands thoroughly with soap and water after removing PPE.
3.3. Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Table 2: this compound Waste Disposal Protocol
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, absorbent pads, and weighing paper. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes unused solutions and contaminated solvents. |
| Sharps | Puncture-proof sharps container | Includes contaminated needles and pipette tips. |
Experimental Workflow for this compound Handling
The following diagram outlines the standard workflow for handling this compound from initial preparation to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
